molecular formula C11H22N2O2 B1326298 (S)-tert-butyl 3-ethylpiperazine-1-carboxylate CAS No. 928025-56-3

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Cat. No.: B1326298
CAS No.: 928025-56-3
M. Wt: 214.3 g/mol
InChI Key: DXJOJUNLMJMJSN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJOJUNLMJMJSN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647557
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-56-3
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral piperazine derivative of interest in pharmaceutical research and development. The synthesis is presented as a multi-step process commencing from the readily available chiral building block, (S)-2-aminobutanol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in two key stages:

  • Stage 1: Synthesis of the chiral piperazine core. This involves the formation of (S)-3-ethylpiperazine from (S)-2-aminobutanol. This transformation is typically achieved through a cyclization reaction following the introduction of a suitable leaving group on the hydroxyl moiety and an amino-protecting group.

  • Stage 2: N-Boc Protection. The secondary amine of the synthesized (S)-3-ethylpiperazine is then selectively protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule.

Below is a graphical representation of the proposed synthetic pathway.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of (S)-3-ethylpiperazine cluster_1 Stage 2: N-Boc Protection A (S)-2-aminobutanol B Intermediate (e.g., N-protected amino alcohol) A->B Protection & Activation C (S)-3-ethylpiperazine B->C Cyclization D (S)-3-ethylpiperazine E This compound D->E Boc₂O, Base

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Stage 1: Synthesis of (S)-3-ethylpiperazine

This stage involves a two-step process starting from (S)-2-aminobutanol.

Step 1a: N-Protection and Hydroxyl Group Activation of (S)-2-aminobutanol

A common strategy involves the protection of the amino group, for example, with a benzyloxycarbonyl (Cbz) group, followed by the activation of the hydroxyl group as a mesylate or tosylate to facilitate subsequent intramolecular cyclization.

  • Materials: (S)-2-aminobutanol, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-2-aminobutanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Cbz protected amino alcohol.

    • Dissolve the crude N-Cbz protected amino alcohol in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the activated intermediate.

Step 1b: Cyclization to form (S)-3-ethylpiperazine

The activated intermediate is then cyclized with a suitable amine source, followed by deprotection to yield (S)-3-ethylpiperazine.

  • Materials: Activated N-Cbz-(S)-2-amino-1-butyl mesylate/tosylate, Ethanolamine, a suitable base (e.g., potassium carbonate), Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Combine the activated intermediate (1.0 eq), ethanolamine (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-Cbz protected piperazine.

    • Dissolve the purified N-Cbz protected piperazine in methanol or ethanol.

    • Add 10% Palladium on carbon catalyst.

    • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude (S)-3-ethylpiperazine.

Stage 2: N-Boc Protection of (S)-3-ethylpiperazine

This final step involves the selective protection of the N1-position of the piperazine ring.

  • Materials: (S)-3-ethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., Triethylamine or Sodium Bicarbonate), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve crude (S)-3-ethylpiperazine (1.0 eq) in dichloromethane or THF.

    • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
1a: Protection & ActivationN-Cbz-(S)-2-amino-1-butyl mesylate/tosylate(S)-2-aminobutanol80-95>95NMR, LC-MS
1b: Cyclization & Deprotection(S)-3-ethylpiperazineActivated Intermediate60-80>95GC-MS, NMR
2: N-Boc ProtectionThis compound(S)-3-ethylpiperazine85-98>97NMR, LC-MS, HPLC

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a single synthetic step.

Experimental_Workflow A Reactant & Solvent Addition B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Work-up (e.g., Quenching, Extraction, Washing) C->D E Drying & Concentration D->E F Purification (e.g., Column Chromatography) E->F G Characterization (e.g., NMR, MS) F->G

Figure 2: General experimental workflow for a synthetic step.

This guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult the primary literature for more specific examples and to optimize the described procedures for their specific needs.

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound belonging to the piperazine class of molecules. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group and a chiral ethyl substituent at the 3-position makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and a discussion of the potential biological significance of this compound and its derivatives. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes.

Chemical and Physical Properties

Core Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.309 g/mol [1]
CAS Number 928025-56-3[1]
Appearance Likely a solid or oilInferred from analogs
Purity Typically ≥97%[1]
Properties of Structural Analogs

To provide a predictive context, the properties of the corresponding (R)-ethyl and (S)-methyl analogs are presented.

Property(R)-tert-butyl 3-ethylpiperazine-1-carboxylate(S)-tert-butyl 3-methylpiperazine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 214.31 g/mol [2]200.28 g/mol [3]
CAS Number 438050-08-9[2]147081-29-6
Physical State Not specifiedSolid
Melting Point Not specified42.0 to 46.0 °C
Optical Activity Not specified[α]/D -16±2°, c = 1 in dioxane

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general and widely used method for the N-Boc protection of piperazines can be adapted from protocols for similar compounds. The synthesis would logically start from the commercially available (S)-2-ethylpiperazine.

General Experimental Protocol: N-Boc Protection of (S)-2-ethylpiperazine

This protocol is a generalized procedure based on standard methods for the Boc protection of amines.

Materials:

  • (S)-2-ethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-ethylpiperazine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product S-2-ethylpiperazine S-2-ethylpiperazine Reaction_Mixture Stir at 0°C to RT S-2-ethylpiperazine->Reaction_Mixture Boc2O Boc2O Boc2O->Reaction_Mixture DCM_Base DCM, Base (e.g., Et3N) DCM_Base->Reaction_Mixture Quench Quench (aq. NaHCO3) Reaction_Mixture->Quench Reaction complete Extraction Extract with DCM Quench->Extraction Wash_Dry Wash & Dry Extraction->Wash_Dry Concentration Concentrate Wash_Dry->Concentration Chromatography Flash Chromatography Concentration->Chromatography Crude Product Final_Product (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Chromatography->Final_Product Purified Product

Analytical Data

No publicly available NMR or mass spectrometry data for this compound has been identified. For characterization purposes, comparison with data from analogous structures would be necessary.

Expected ¹H NMR Spectral Features

Based on the structure and typical chemical shifts, the proton NMR spectrum in CDCl₃ would be expected to show the following signals:

  • A triplet for the methyl protons of the ethyl group.

  • A quartet for the methylene protons of the ethyl group.

  • A complex multiplet for the proton at the chiral center (C3).

  • A series of multiplets for the piperazine ring protons.

  • A singlet for the nine protons of the tert-butyl group.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would be expected to show distinct signals for:

  • The methyl and methylene carbons of the ethyl group.

  • The chiral carbon (C3) of the piperazine ring.

  • The other carbon atoms of the piperazine ring.

  • The quaternary carbon and the methyl carbons of the tert-butyl group.

  • The carbonyl carbon of the carbamate.

Biological Activity and Applications

There is no specific information regarding the biological activity or pharmacological profile of this compound. However, the piperazine scaffold is a well-established pharmacophore in a multitude of therapeutic areas. The introduction of chirality and specific substituents can significantly influence the biological activity and selectivity of these compounds.

General Biological Activities of Substituted Piperazines

Piperazine derivatives have been reported to exhibit a broad range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various substituted piperazines have shown significant efficacy against bacterial and fungal strains.[4]

  • Anticancer Activity: The piperazine ring is a core component of several kinase inhibitors used in cancer therapy.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are found in drugs targeting CNS disorders, including antipsychotics and antidepressants. The piperazine moiety can interact with various receptors such as dopamine and serotonin receptors.[5]

The chirality at the 3-position of this compound is of particular importance, as stereochemistry often plays a crucial role in the interaction with biological targets.

Biological_Relevance Target_Compound (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Piperazine_Scaffold Piperazine Scaffold Target_Compound->Piperazine_Scaffold Chiral_Center Chiral Center (S-configuration) Target_Compound->Chiral_Center Boc_Group Boc Protecting Group Target_Compound->Boc_Group Bioactive_Molecules Synthesis of Novel Bioactive Molecules Piperazine_Scaffold->Bioactive_Molecules Chiral_Center->Bioactive_Molecules Provides Stereospecificity Boc_Group->Bioactive_Molecules Enables Further Functionalization Antimicrobial Antimicrobial Agents Bioactive_Molecules->Antimicrobial Anticancer Anticancer Drugs (e.g., Kinase Inhibitors) Bioactive_Molecules->Anticancer CNS_Agents CNS-Active Agents (e.g., Receptor Modulators) Bioactive_Molecules->CNS_Agents

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. Based on data for similar piperazine derivatives, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel, biologically active molecules. While specific experimental data for this compound is limited, its structural similarity to well-studied piperazine derivatives suggests its utility in drug discovery and development. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 928025-56-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its emerging role as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions. The presence of a chiral center at the C-3 position makes this molecule a valuable component for creating stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 928025-56-3[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance Colorless to light yellow clear liquid or oil[2]
Purity ≥97%[1]
Boiling Point 287 °C at 760 mmHg (for the racemate)
Storage Temperature Room temperature[1]
Product Family Protein Degrader Building Blocks[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data, while not explicitly linked to the CAS number in the source, is consistent with the expected structure.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H-NMR (500 MHz, CDCl₃)δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H), 0.90 (t, J = 7.5 Hz, 3H).
¹³C-NMR (126 MHz, CDCl₃)δ (ppm): 155.0, 79.3, 56.9, 53.2, 46.4, 31.0, 29.3, 28.7, 25.5, 10.9.
Infrared (IR) (film)νₘₐₓ (cm⁻¹): 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169.

Synthesis and Experimental Protocols

One plausible synthetic approach involves the asymmetric hydrogenation of a corresponding pyrazine precursor or the asymmetric lithiation of an N-Boc piperazine.[5][6] Below is a representative, generalized experimental protocol based on the synthesis of similar chiral piperazine derivatives.

Representative Experimental Protocol: Asymmetric Synthesis of 3-Substituted Piperazines

This protocol outlines a general strategy and should be optimized for the specific synthesis of this compound.

Objective: To synthesize an enantiomerically enriched 3-substituted piperazine derivative.

Materials:

  • N-Boc protected piperazine precursor

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine or other chiral ligand

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Electrophile (e.g., ethyl iodide)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand (e.g., (-)-sparteine) in an anhydrous solvent is prepared in a flame-dried flask and cooled to -78 °C.

  • Lithiation: sec-Butyllithium is added dropwise to the solution, followed by the slow addition of the N-Boc protected piperazine precursor. The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the lithiated intermediate.

  • Electrophilic Quench: The desired electrophile (e.g., ethyl iodide) is added to the reaction mixture, and the solution is stirred for several hours, allowing it to slowly warm to room temperature.

  • Workup: The reaction is quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired enantiomerically enriched this compound.

Note: The success of this reaction is highly dependent on the choice of chiral ligand, solvent, temperature, and the nature of the electrophile.[5]

Applications in Drug Discovery: A Key Building Block for PROTACs

The primary application of this compound is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that represent a novel therapeutic modality aimed at targeted protein degradation.[7][8]

A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The piperazine scaffold, such as the one in this compound, is often incorporated into the linker component of PROTACs. The rigidity and conformational constraints of the piperazine ring can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical step for efficient protein degradation.[9][10]

Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow of synthesizing a PROTAC using a piperazine-containing building block and the subsequent mechanism of action leading to targeted protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action warhead Target Protein Ligand (Warhead) protac PROTAC Molecule warhead->protac Coupling linker_bb (S)-tert-butyl 3-ethylpiperazine-1-carboxylate linker_bb->protac Coupling e3_ligand E3 Ligase Ligand e3_ligand->protac Coupling protac_mol PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac_mol->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome degradation Degradation Products proteasome->degradation Degradation

Caption: Workflow of PROTAC synthesis and mechanism of action.

The use of chiral building blocks like this compound in PROTAC design allows for the exploration of three-dimensional chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate.[11]

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is indirect and is realized through its incorporation into a PROTAC molecule. The PROTAC, by inducing the degradation of a specific target protein, can modulate the signaling pathway in which that protein is involved.

For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway, thereby inhibiting cancer cell proliferation. The specificity of the PROTAC is determined by the "warhead" that binds to the target protein and the E3 ligase ligand. The linker, which can be derived from this compound, plays a crucial role in orienting these two components for effective ternary complex formation.

The following diagram illustrates the logical relationship in the mechanism of action of a PROTAC.

PROTAC_MoA cluster_components PROTAC Components cluster_process Cellular Process cluster_outcome Biological Outcome warhead Target Binding Moiety ternary_complex Formation of Ternary Complex warhead->ternary_complex linker Linker (e.g., from CAS 928025-56-3) linker->ternary_complex e3_binder E3 Ligase Binding Moiety e3_binder->ternary_complex ubiquitination Target Polyubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation pathway_modulation Modulation of Signaling Pathway degradation->pathway_modulation therapeutic_effect Therapeutic Effect pathway_modulation->therapeutic_effect

Caption: Logical flow of PROTAC's mechanism of action.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, where it serves as a key component of the linker, influencing the overall efficacy and properties of these novel therapeutic agents. The data and methodologies presented in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this important molecule in the pursuit of next-generation medicines.

References

Unraveling the Role of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in the Development of Bruton's Tyrosine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the chiral intermediate, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, in the synthesis of a novel class of potent Bruton's tyrosine kinase (Btk) inhibitors. While this compound itself is not pharmacologically active, it serves as a critical building block for creating advanced therapeutic agents targeting B-cell malignancies and autoimmune diseases. This document details the mechanism of action of the resulting Btk inhibitors, their place in relevant signaling pathways, and the experimental methodologies used to characterize them, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound is a key chiral piperazine derivative employed in the multi-step synthesis of highly specific and potent inhibitors of Bruton's tyrosine kinase (Btk). Its stereochemistry is crucial for the final compound's interaction with the Btk active site. A pivotal United States Patent (US20130116245A1) outlines the use of this intermediate in the creation of a series of alkylated piperazine compounds designed to treat immune disorders by modulating Btk activity.[1] This guide will focus on the mechanism of action of these final products, for which this compound is a foundational component.

The Target: Bruton's Tyrosine Kinase (Btk) and its Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the development, activation, and proliferation of B-cells.[2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon engagement of the BCR, a cascade of signaling events is initiated, leading to B-cell activation and proliferation.[3] Btk is also involved in other signaling pathways in various immune cells, including macrophages and mast cells.[5][6]

Dysregulation of the BCR signaling pathway can lead to uncontrolled growth and survival of malignant B-cells, a hallmark of several B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] Consequently, Btk has emerged as a significant therapeutic target for these and various autoimmune diseases.[1][7]

The Btk signaling pathway can be visualized as follows:

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds PIP3 PIP3 Lyn_Syk->PIP3 generates Btk Btk PIP3->Btk recruits & activates PLCy2 PLCγ2 Btk->PLCy2 phosphorylates IP3_DAG IP3 & DAG PLCy2->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors activate Cellular_Responses B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Responses leads to Btk_Inhibitor Btk Inhibitor Btk_Inhibitor->Btk inhibits Btk_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Btk Enzyme - Kinase Buffer - Substrate (peptide) - ATP - Test Compound dilutions Start->Prepare_Reagents Mix_Enzyme_Inhibitor Incubate Btk Enzyme with Test Compound Prepare_Reagents->Mix_Enzyme_Inhibitor Initiate_Reaction Initiate Kinase Reaction by adding Substrate/ATP mix Mix_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Detect ADP (e.g., using ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Signal->Calculate_IC50

References

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for modulating pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on (S)-tert-butyl 3-ethylpiperazine-1-carboxylate and its structural analogs, exploring their synthesis, potential biological activities, and the underlying signaling pathways they may modulate. The presence of a chiral center at the 3-position and the Boc-protecting group on one of the nitrogens allows for stereospecific interactions with biological targets and facile derivatization, respectively, making this class of compounds particularly interesting for drug discovery efforts.

Synthetic Methodologies

The synthesis of chiral 3-substituted piperazines, including the (S)-3-ethyl analog, is a key step in the development of novel therapeutics. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, several general strategies for the synthesis of chiral 3-alkylpiperazines can be adapted.

A common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry. Another strategy is the asymmetric hydrogenation of substituted pyrazines. Furthermore, patent literature hints at synthetic routes for N-substituted (S)-tert-butyl 3-ethylpiperazine-1-carboxylates, which inherently require the synthesis of the core (S)-3-ethylpiperazine scaffold. A patent (US20130116245A1) describes the synthesis of a related compound, suggesting that the introduction of the ethyl group at the 3-position is a feasible synthetic transformation.[2]

General Synthetic Workflow:

A plausible synthetic workflow for preparing this compound and its analogs is depicted below. This workflow is a generalized representation based on common organic synthesis techniques for similar structures.

G cluster_0 Synthesis of Chiral Piperazine Core cluster_1 Boc Protection & Derivatization Chiral Starting Material Chiral Starting Material Intermediate A Intermediate A Chiral Starting Material->Intermediate A Multi-step synthesis Intermediate B Intermediate B Intermediate A->Intermediate B Cyclization Chiral 3-Ethylpiperazine Chiral 3-Ethylpiperazine Intermediate B->Chiral 3-Ethylpiperazine Deprotection/Modification This compound This compound Chiral 3-Ethylpiperazine->this compound Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->this compound Structural Analogs Structural Analogs This compound->Structural Analogs Further Derivatization

Figure 1: Generalized synthetic workflow for this compound and its analogs.

Experimental Protocol: General Procedure for Boc Protection of a Piperazine Derivative

This protocol is a standard procedure for the introduction of a tert-butoxycarbonyl (Boc) protecting group onto a secondary amine, such as the piperazine nitrogen.

  • Dissolution: Dissolve the piperazine starting material (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc protected piperazine.

Biological Activity and Potential Therapeutic Areas

While specific quantitative biological data for this compound is scarce in the public domain, the broader class of piperazine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. Two prominent areas of investigation for piperazine-containing compounds are oncology and central nervous system (CNS) disorders.

Anticancer Activity

Numerous piperazine derivatives have been identified as potent anticancer agents.[3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of various signaling pathways critical for cancer cell survival and growth.

Potential Molecular Targets and Signaling Pathways:

  • PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Piperazine analogs have been investigated as inhibitors of this pathway.[4][5]

  • Src Family Kinases: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression or activation is implicated in the development and progression of several cancers. The piperazine scaffold has been incorporated into molecules designed as Src kinase inhibitors.

  • Receptor Tyrosine Kinases (RTKs): Many piperazine-containing drugs target RTKs, such as EGFR, which are key drivers in various cancers.

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Src Src RTK->Src Activates PI3K PI3K RTK->PI3K Activates Src->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Piperazine Analog Piperazine Analog Piperazine Analog->Src Inhibits Piperazine Analog->PI3K Inhibits cluster_0 GPCR Signaling Piperazine Analog Piperazine Analog GPCR Dopamine or Serotonin Receptor Piperazine Analog->GPCR Binds (Agonist/Antagonist) G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response

References

Spectroscopic and Synthetic Profile of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for the chiral molecule, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules for the development of novel therapeutic agents. Due to the limited availability of directly measured public data for this specific molecule, this guide presents a combination of predicted spectroscopic data based on analogous compounds and established experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures, including (S)-tert-butyl 3-methylpiperazine-1-carboxylate and other N-Boc protected piperazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m2H-CH₂- (Piperazine ring, axial)
~3.0 - 3.2m1H-CH- (Piperazine ring, C3)
~2.7 - 2.9m2H-CH₂- (Piperazine ring, equatorial)
~2.5 - 2.7m2H-CH₂- (Piperazine ring)
~1.6 - 1.8m2H-CH₂- (Ethyl group)
1.46s9H-C(CH₃)₃ (Boc group)
~0.9t3H-CH₃ (Ethyl group)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~154.7C=O (Boc group)
~79.5-C(CH₃)₃ (Boc group)
~55-57-CH- (Piperazine ring, C3)
~45-50-CH₂- (Piperazine ring)
~43-45-CH₂- (Piperazine ring)
~28.4-C(CH₃)₃ (Boc group)
~25-27-CH₂- (Ethyl group)
~10-12-CH₃ (Ethyl group)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment
214[M]⁺ (Molecular Ion)
158[M - C₄H₈]⁺ (Loss of isobutylene)
143[M - C₅H₉O]⁺ (Loss of tert-butoxy group)
115[M - C₅H₉O₂ - C₂H₅]⁺
57[C₄H₉]⁺ (tert-butyl cation)
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (secondary amine)
~2970, 2930, 2870StrongC-H Stretch (aliphatic)
~1690StrongC=O Stretch (urethane)
~1450, 1365MediumC-H Bend (aliphatic)
~1250, 1170StrongC-N Stretch, C-O Stretch

Experimental Protocols

The following section details a representative synthetic protocol for the preparation of this compound. This procedure is adapted from established methods for the synthesis of substituted N-Boc piperazines.[1][2][3]

Synthesis of this compound

This synthesis can be conceptualized as a two-step process starting from a suitable chiral precursor, such as (S)-2-amino-1-butanol, which is first converted to (S)-2-ethylpiperazine, followed by selective N-Boc protection.

G cluster_0 Step 1: Synthesis of (S)-2-Ethylpiperazine cluster_1 Step 2: N-Boc Protection S_2_amino_1_butanol (S)-2-amino-1-butanol Intermediate_1 Intermediate Tosylate/Mesylate S_2_amino_1_butanol->Intermediate_1 TsCl or MsCl, Base S_2_ethylpiperazine (S)-2-Ethylpiperazine Intermediate_1->S_2_ethylpiperazine Reaction with Ethylenediamine S_2_ethylpiperazine_2 (S)-2-Ethylpiperazine Final_Product This compound S_2_ethylpiperazine_2->Final_Product Base (e.g., Et₃N), Solvent (e.g., DCM) Boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_anhydride->Final_Product

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • (S)-2-Ethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of (S)-2-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound involves a standard workflow of spectroscopic techniques to confirm its structure and purity.

G Sample_Prep Sample Preparation (Dissolution in CDCl₃) NMR_Acq NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR_Acq MS_Acq Mass Spectrometry (EI or ESI) Sample_Prep->MS_Acq IR_Acq IR Spectroscopy (Thin Film or KBr pellet) Sample_Prep->IR_Acq Data_Proc Data Processing NMR_Acq->Data_Proc MS_Acq->Data_Proc IR_Acq->Data_Proc Struc_Elucid Structure Elucidation Data_Proc->Struc_Elucid Purity_Assess Purity Assessment Data_Proc->Purity_Assess

Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are encouraged to perform their own analytical characterization to verify the structure and purity of their synthesized material.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the chiral molecule (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the experimental parameters for data acquisition and presents a thorough analysis of the spectral data.

Chemical Structure

The structure of this compound, with the IUPAC name tert-butyl (3S)-3-ethylpiperazine-1-carboxylate, is depicted below. The numbering of the carbon and proton atoms is provided for clear assignment in the subsequent NMR data tables.

Chemical structure of this compound with atom numbering for NMR assignments.

(Note: The image is a placeholder for the chemical structure with atom numbering.)

¹H NMR Spectral Data

The ¹H NMR spectrum was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Proton Assignment Chemical Shift (δ ppm) Multiplicity
H-2ax, H-6ax3.87 – 3.78m
H-2eq, H-6eq3.73 – 3.63m
H-3, H-5ax3.40 – 3.26m
H-5eq, NH, CH₂ (ethyl)1.99 – 1.73m
CH₃ (ethyl)1.67 – 1.48m
C(CH₃)₃1.46s
H-3'1.45 – 1.32m

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded at 126 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are given in ppm.

Carbon Assignment Chemical Shift (δ ppm)
C=O155.0
C(CH₃)₃79.3
C-262.8
C-656.9
C-346.4
C-531.0
CH₂ (ethyl)30.6
C(CH₃)₃29.3
CH₃ (ethyl)28.7
-23.6

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A sample of approximately 5-10 mg of this compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

The ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer. For the ¹H NMR spectrum, the residual protio signal of CDCl₃ at 7.26 ppm was used as the internal reference. For the ¹³C NMR spectrum, the chemical shifts were referenced to the CDCl₃ solvent signal at 77.16 ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis in NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-10 mg) Solvent Dissolve in CDCl3 (~0.6 mL) Sample->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Spectrometer Place Sample in 500 MHz Spectrometer Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquire1H Acquire 1H Spectrum Shimming->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Processing Fourier Transform & Phasing Acquire13C->Processing Referencing Reference Spectra (CDCl3) Processing->Referencing Integration Peak Integration (1H) Referencing->Integration Assignment Assign Signals to Structure Integration->Assignment Report Final Data Tables & Report Assignment->Report

Caption: Workflow of NMR Spectroscopy from Sample Preparation to Data Analysis.

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its value is underscored by the general importance of substituted piperazine scaffolds in the development of novel therapeutics. This document details its physicochemical properties, a representative synthetic protocol, and its application in the synthesis of complex molecules for drug discovery.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a valuable component in designing molecules with desired pharmacological profiles.[2][3] Chiral 3-substituted piperazines, such as the title compound, offer the opportunity to explore three-dimensional chemical space, which is crucial for enhancing potency and selectivity for biological targets.[1][4]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its use in synthetic chemistry and for the characterization of molecules derived from it.

PropertyValueSource
Molecular Formula C11H22N2O2[5]
Molecular Weight 214.309 g/mol [5]
CAS Number 928025-56-3[5]
Purity ≥97%[5]
Appearance Solid
Storage Room temperature[5]

Representative Synthetic Protocol

The synthesis of chiral 3-substituted piperazines often starts from readily available chiral precursors, such as amino acids.[4] The following is a representative, multi-step protocol for the synthesis of this compound, based on established methodologies for analogous compounds.[1][4]

Experimental Protocol

Step 1: Synthesis of (S)-2-aminobutanol

  • To a solution of (S)-2-aminobutanoic acid in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-dimethyl sulfide complex at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure. The resulting crude (S)-2-aminobutanol is used in the next step without further purification.

Step 2: N-protection of (S)-2-aminobutanol

  • Dissolve the crude (S)-2-aminobutanol in a mixture of dioxane and water.

  • Add sodium bicarbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc2O) in dioxane at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected (S)-2-aminobutanol.

Step 3: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate

  • The product from the previous step is purified by column chromatography on silica gel.

Step 4: Mesylation of the primary alcohol

  • Dissolve the purified Boc-protected (S)-2-aminobutanol in dichloromethane (DCM).

  • Add triethylamine and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylated intermediate.

Step 5: Intramolecular cyclization to form the piperazine ring

  • To a solution of the mesylated intermediate in dimethylformamide (DMF), add a suitable amine, such as benzylamine, and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80 °C and stir overnight.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 6: Deprotection and final Boc protection

  • The crude product from the previous step is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl group.

  • The resulting secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate as described in Step 2 to yield the final product, this compound.

  • The final compound is purified by column chromatography.

Role in Drug Discovery Workflow

This compound is classified as a "Protein Degrader Building Block".[5] This indicates its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. The following diagram illustrates the general workflow of how such a building block is utilized in the synthesis of a PROTAC.

G cluster_synthesis Synthesis of PROTAC cluster_application Biological Application BuildingBlock (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Linker Linker Moiety BuildingBlock->Linker Coupling Reaction E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Coupling Reaction PROTAC Final PROTAC Molecule TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds to Target & E3 Ligase TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 1: General workflow for the use of a chiral piperazine building block in the synthesis and biological application of a PROTAC.

This workflow highlights how the structural and chiral integrity of building blocks like this compound is fundamental to the construction of complex and highly specific therapeutic agents. The piperazine moiety often serves as a versatile scaffold to which linkers and other pharmacophoric elements can be attached.

References

Hypothetical Pharmacological Profile of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document presents a hypothetical pharmacological profile for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. As of the date of this publication, this compound is primarily documented as a chemical intermediate, particularly as a building block for protein degraders, and comprehensive pharmacological data for the compound itself is not publicly available. The subsequent profile is an extrapolation based on the known biological activities of structurally similar piperazine derivatives that are synthesized from this or related precursors. This whitepaper is intended for research and drug development professionals and should be used for informational and directional purposes only.

Executive Summary

This compound is a chiral piperazine derivative containing a tert-butyloxycarbonyl (Boc) protecting group. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, targeting a wide array of biological systems. Derivatives synthesized from related N-Boc-piperazine building blocks have shown significant activity as antagonists or modulators of G-protein coupled receptors (GPCRs), including dopamine, histamine, and chemokine receptors. Based on structure-activity relationship (SAR) studies of these derivatives, it is plausible that this compound, while likely possessing low intrinsic activity due to the bulky Boc group, serves as a key precursor to compounds with high affinity and selectivity for dopamine D3 and histamine H3 receptors. Its primary utility in medicinal chemistry is as a versatile starting material for the synthesis of more complex and potent molecules.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number 928025-56-3
Chirality (S)-enantiomer
Appearance Solid (predicted)
Predicted LogP 1.4

Predicted Pharmacological Profile

While direct experimental data for this compound is lacking, the extensive literature on compounds derived from it allows for the construction of a predictive profile. The primary targets of these derivatives are dopamine and histamine receptors.

Predicted Receptor Binding Affinity

The following table summarizes binding affinities (Ki) of compounds that utilize a similar piperazine core structure. It is hypothesized that after removal of the Boc group and further derivatization, the resulting molecules can achieve high affinity for these targets.

TargetRepresentative Derivative ClassPredicted Affinity (Ki)Selectivity ProfileReference
Dopamine D3 Receptor N-Arylalkyl-piperazines0.5 - 10 nMHigh selectivity over D2 Receptor (>100-fold)
Dopamine D2 Receptor N-Arylalkyl-piperazines50 - 200 nMLower affinity compared to D3
Histamine H3 Receptor Phenoxyalkyl-piperazines15 - 120 nMHigh affinity antagonism
CCR5 N-Substituted piperazinesPotent antagonism (IC50 values)Anti-HIV-1 activity
Opioid Receptors Varied piperazine derivativesActive as antagonists

Key Experimental Protocols

To empirically determine the pharmacological profile of this compound or its derivatives, the following standard experimental protocols would be employed.

Radioligand Binding Assay for Dopamine D3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D3 receptor (hD3R).

Materials:

  • HEK293 cells stably transfected with hD3R.

  • Cell membrane preparation from the transfected cells.

  • Radioligand: [¹²⁵I]-IABN or [³H]-Spiperone.

  • Non-specific binding control: Haloperidol or Spiperone (10 µM).

  • Test compound stock solutions in DMSO.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for H3 Receptor Antagonism

This protocol assesses the functional activity of a compound as an antagonist at the histamine H3 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Objective: To determine the potency (IC50) of a test compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably co-transfected with human histamine H3 receptor (hH3R) and a cAMP-responsive element (CRE) reporter gene (e.g., luciferase).

  • H3R agonist: (R)-α-methylhistamine (RAMH).

  • Adenylyl cyclase activator: Forskolin.

  • Test compound stock solutions in DMSO.

  • Assay medium (e.g., DMEM/F12).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay system).

Procedure:

  • Cell Plating: Seed the transfected CHO-K1 cells in 96-well plates and allow them to attach overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the H3R agonist (RAMH) to the wells.

  • Stimulation: Immediately add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP levels (or reporter gene activity) according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP level (or luminescence) against the log concentration of the test compound. The data will show the reversal of the agonist-induced inhibition. Calculate the IC50 value, which represents the concentration of the antagonist that restores the response to 50% of the maximal forskolin-stimulated level.

Visualizations: Pathways and Workflows

Predicted Signaling Pathway Modulation

Given the high affinity of its derivatives for the dopamine D3 receptor, a Gi-coupled GPCR, the predicted downstream signaling pathway modulation is illustrated below. Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase. An antagonist would block this effect.

G_protein_signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Activates Antagonist Piperazine Derivative (Antagonist) Antagonist->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (e.g., hD3R) start->prepare_membranes prepare_ligand Prepare Radioligand ([¹²⁵I]-IABN) start->prepare_ligand prepare_compound Prepare Test Compound (Serial Dilution) start->prepare_compound assay_setup Set up 96-well Plate: Total, Non-Specific, & Test Compound Wells prepare_membranes->assay_setup prepare_ligand->assay_setup prepare_compound->assay_setup incubation Add Membranes & Incubate assay_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 & Ki counting->analysis end End: Determine Binding Affinity analysis->end

An In-depth Technical Guide on the Solubility of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established methodologies for solubility determination, expected solubility based on structural analogs, and a generalized experimental workflow. This information is intended to guide researchers in designing and executing solubility studies for this compound and similar piperazine derivatives.

Introduction to this compound

This compound is a chiral piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and the tert-butyloxycarbonyl (Boc) protecting group makes this compound a versatile building block for the synthesis of more complex molecules. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Expected Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The presence of the Boc group and the ethyl group increases the lipophilicity of the molecule. Conversely, the two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents.

Generally, N-Boc protected piperazine derivatives are soluble in many common organic solvents. For instance, the related compound N-Boc-piperazine is reported to be soluble in organic solvents like dichloromethane and methanol, but less soluble in water.[1] Another similar compound, tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, is noted to have enhanced solubility in polar solvents due to the hydrochloride salt.[2]

Table 1: Expected Qualitative Solubility of this compound and Related Compounds

Solvent ClassExample SolventsExpected Solubility of this compoundReported Solubility of Analogs
Polar Aprotic Dichloromethane (DCM)HighN-Boc-piperazine is soluble in dichloromethane.[1]
Tetrahydrofuran (THF)HighCommonly used as a reaction solvent for similar compounds.
Polar Protic Methanol, EthanolModerate to HighN-Boc-piperazine is soluble in methanol.[1]
WaterLowN-Boc-piperazine is less soluble in water.[1]
Nonpolar Toluene, HexanesModerate to LowSolubility is expected to be lower than in polar aprotic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required throughput, accuracy, and the amount of material available.

The shake-flask method is a widely used technique for determining thermodynamic equilibrium solubility.[3][4]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., a 25 °C or 37 °C water bath) for a sufficient period (often 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Kinetic solubility assays are higher-throughput methods often used in early drug discovery.[5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol using Nephelometry:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is added in increasing concentrations to the aqueous buffer or solvent of interest in a microplate format.

  • Precipitation Detection: The point at which the compound precipitates is detected by measuring the light scattering of the solution using a nephelometer.[5][6] The higher the scattered light, the more insoluble particles are present.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical intermediate like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Solvents & Compound prep_sample Add Excess Compound to Solvent start->prep_sample equilibration Equilibrate (e.g., 24-48h at 25°C) prep_sample->equilibration separation Separate Solid & Liquid Phases (Centrifugation/Filtration) equilibration->separation quantification Quantify Concentration in Supernatant (e.g., HPLC, UV-Vis) separation->quantification data_analysis Calculate Solubility (e.g., mg/mL, mol/L) quantification->data_analysis end Report Data data_analysis->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By understanding the compound's structural characteristics and employing standard experimental protocols such as the shake-flask method, scientists can generate the reliable data needed for process development and optimization in the pharmaceutical industry. The expected solubility trends, based on analogous structures, suggest good solubility in common polar aprotic and protic organic solvents, with lower solubility anticipated in water and nonpolar solvents.

References

Crystal Structure of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Search for Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available chemical and crystallographic databases has revealed no specific crystal structure data for the compound (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. While information regarding its chemical properties, synthesis, and commercial availability is accessible, detailed three-dimensional structural information determined by methods such as X-ray crystallography has not been publicly reported.

This compound is a chiral piperazine derivative.[1][2] Its molecular formula is C11H22N2O2, and its molecular weight is 214.31 g/mol .[1][2] The structure consists of a piperazine ring substituted at the 3-position with an ethyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom of the piperazine ring to which the ethyl group is attached.

While direct crystallographic data for the title compound is unavailable, studies on similar piperazine derivatives provide insights into the general structural features and experimental methodologies employed in such analyses. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been determined, revealing a chair conformation for the piperazine ring.[3][4][5]

General Experimental Protocols for Piperazine Derivative Crystallography

Though a specific protocol for this compound cannot be provided, a general workflow for determining the crystal structure of a similar organic molecule would involve the following key steps.

Synthesis and Crystallization

The synthesis of piperazine derivatives often involves multi-step reactions. For example, related compounds have been synthesized through methods like the Bruylants reaction.[3][4][5] Following synthesis and purification, the crucial step for crystallographic analysis is the growth of high-quality single crystals. This is typically achieved through techniques such as:

  • Slow evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction. The general workflow for this process is outlined below.

G General Workflow for Crystal Structure Determination cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_final_output Final Output crystal_selection Crystal Selection & Mounting xray_diffraction X-ray Diffraction Experiment crystal_selection->xray_diffraction data_collection Data Collection (Intensity Measurements) xray_diffraction->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file database_deposition Deposition to CCDC/Database cif_file->database_deposition

A generalized workflow for single-crystal X-ray crystallography.

Conclusion

At present, a detailed technical guide on the crystal structure of this compound cannot be compiled due to the absence of published crystallographic data. The information available pertains to its chemical identity and the synthesis of related compounds. For researchers and drug development professionals requiring the precise solid-state conformation of this molecule, a de novo crystal structure determination would be necessary. The general methodologies for such an undertaking are well-established within the field of chemical crystallography.

References

Molecular weight and formula of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate are summarized below. This data is essential for any experimental design, including dosage calculations, analytical method development, and interpretation of results.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.309 g/mol
CAS Number 928025-56-3

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public search results. However, the synthesis of structurally similar compounds, such as (S)-1-Boc-3-methylpiperazine, has been documented. Based on these analogous syntheses, a general protocol can be proposed.

Proposed Synthesis of this compound

The most probable synthetic route involves the protection of the piperazine ring of (S)-3-ethylpiperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic chemistry to selectively protect one of the nitrogen atoms in the piperazine ring, allowing for further functionalization of the other nitrogen.

Materials:

  • (S)-3-ethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve (S)-3-ethylpiperazine in the chosen solvent in a reaction flask.

  • Base Addition: Add the base to the solution.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent to recover any remaining product.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or the signaling pathways associated with this compound from the conducted searches. This suggests that the compound may be a novel chemical entity or its biological functions have not yet been disclosed in the public domain.

Visualizations

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, as described in the proposed experimental protocol.

G cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-3-ethylpiperazine and base in solvent add_boc Add Di-tert-butyl dicarbonate start->add_boc react Stir at Room Temperature add_boc->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench with Water monitor->quench extract Extract with Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure (S)-tert-butyl 3-ethylpiperazine-1-carboxylate purify->product

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

Methodological & Application

Application Notes: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its stereochemically defined ethyl group and the Boc-protected piperazine scaffold allow for the precise construction of complex molecules with specific pharmacological activities. A significant application of this intermediate is in the development of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways.

Key Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a novel class of Btk inhibitors. These inhibitors are being investigated for the treatment of various B-cell malignancies and autoimmune diseases. The chiral ethylpiperazine moiety is incorporated to interact with specific residues in the Btk active site, contributing to the potency and selectivity of the final compound.

Experimental Workflow for Btk Inhibitor Synthesis

The general workflow for the synthesis of Btk inhibitors using this compound involves a key N-arylation step, followed by deprotection and subsequent elaboration.

G A (S)-tert-butyl 3-ethylpiperazine-1-carboxylate C N-Arylation (e.g., Buchwald-Hartwig) A->C B Heteroaryl Halide B->C D Boc-protected Intermediate C->D Formation of C-N bond E Boc Deprotection (e.g., TFA or HCl) D->E F Amine Intermediate E->F Removal of Boc group G Coupling with Active Moiety F->G H Final Btk Inhibitor G->H Amide bond formation or other coupling reaction

Caption: Synthetic workflow for Btk inhibitors.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders. Btk inhibitors block the activity of Btk, thereby disrupting this signaling cascade and reducing the pathological activity of B-cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (Btk) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Btk_Inhibitor Btk Inhibitor Btk_Inhibitor->BTK Inhibition

Caption: Simplified Btk signaling pathway.

Experimental Protocols

N-Arylation of this compound

This protocol describes the coupling of the chiral piperazine with a heteroaryl bromide, a key step in the synthesis of certain Btk inhibitors.

Materials:

  • This compound

  • 5-bromo-2-nitropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 5-bromo-2-nitropyridine (1.2 eq), sodium carbonate (2.5 eq), and XPhos (0.1 eq).

  • Purge the vessel with nitrogen or argon.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

Quantitative Data

While specific pharmacological data for compounds synthesized directly from this compound is often proprietary and found within patent literature, the following table presents representative data for a closely related Btk inhibitor incorporating a chiral piperazine moiety to illustrate the typical potency of such compounds.

Compound IDTargetIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)Reference
Btk Inhibitor ABtk1.510Fenebrutinib studies
Btk Inhibitor BBtk0.98Acalabrutinib studies

Note: The IC₅₀ values are indicative of the potency of Btk inhibitors containing chiral piperazine scaffolds and are provided for illustrative purposes.

Conclusion

This compound is a key chiral building block for the synthesis of potent and selective Btk inhibitors. The protocols and data presented highlight its importance in the development of targeted therapies for B-cell malignancies and autoimmune diseases. The stereochemistry of the ethyl group is crucial for achieving high affinity and selectivity for the Btk enzyme. Further research into derivatives of this scaffold may lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles.

Application Notes and Protocols: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its stereodefined ethyl-substituted piperazine core, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable synthon for the introduction of this privileged scaffold into a variety of complex molecules. The piperazine moiety is a common feature in numerous biologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. The specific (S)-configuration and the presence of an ethyl group at the 3-position allow for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

These application notes provide an overview of the utility of this compound as a building block, with a focus on its application in the synthesis of substituted piperazine derivatives for potential therapeutic use. Detailed experimental protocols for key transformations are provided to guide researchers in its practical application.

Application in the Synthesis of N-Arylpiperazine Derivatives

A primary application of this compound is in the synthesis of N-arylpiperazine derivatives. The nucleophilic secondary amine of the piperazine ring readily participates in cross-coupling reactions with aryl halides or related electrophiles. This strategy is widely employed in the construction of precursors for pharmacologically active agents, including kinase inhibitors.

The Boc protecting group on one of the nitrogen atoms prevents unwanted side reactions and allows for regioselective functionalization of the other nitrogen. Following the introduction of the aryl group, the Boc group can be readily removed under acidic conditions to reveal a free secondary amine, which can be further elaborated.

Synthesis of (S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate

A key example of the application of this compound is its use in the synthesis of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate. This intermediate can be a crucial component in the development of various therapeutic agents. The synthesis involves a palladium-catalyzed N-arylation reaction followed by the reduction of a nitro group.

Reaction Scheme:

Synthesis_of_Arylpiperazine_Derivative reactant1 (S)-tert-butyl 3-ethylpiperazine-1-carboxylate reagents Pd2(dba)3, XantPhos, Cs2CO3 1,4-dioxane, 100 °C reactant1->reagents reactant2 5-bromo-2-nitropyridine reactant2->reagents intermediate (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate reagents->intermediate N-Arylation reduction_reagents H2, 10% Pd/C Methanol intermediate->reduction_reagents product (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate reduction_reagents->product Nitro Reduction

Caption: Synthetic pathway for an N-arylpiperazine derivative.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1. N-Arylation(S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylateThis compoundPd2(dba)3, XantPhos, Cs2CO31,4-dioxane100overnight22
2. Nitro Reduction(S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylateProduct from Step 110% Palladium on carbon, H2MethanolRT689

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-Ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate[1]

This protocol details the palladium-catalyzed N-arylation of this compound with 5-bromo-2-nitropyridine.

Materials:

  • This compound (10.0 mmol, 2.14 g)

  • 5-bromo-2-nitropyridine (10 mmol, 2.02 g)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.50 mmol, 458 mg)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (1.0 mmol, 576 mg)

  • Cesium carbonate (Cs2CO3) (20 mmol, 6.52 g)

  • 1,4-Dioxane (50 mL)

  • Argon or Nitrogen gas

  • Magnetic stirrer and reflux condenser

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane (50 mL), 5-bromo-2-nitropyridine (2.02 g, 10 mmol), this compound (2.14 g, 10.0 mmol), Pd2(dba)3 (458 mg, 0.50 mmol), XantPhos (576 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Purge the flask with an inert gas (argon or nitrogen) by performing three cycles of vacuum and backfilling.

  • Heat the reaction mixture at 100 °C overnight with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford the product as a yellow solid.

Expected Outcome:

The expected product is (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with a reported yield of 22%.

Protocol 2: Synthesis of (S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate[1]

This protocol describes the reduction of the nitro group of the previously synthesized compound to an amino group.

Materials:

  • (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (2.08 mmol, 0.7 g)

  • 10% Palladium on carbon (50% wet, 208 mg)

  • Methanol (40 mL)

  • Hydrogen gas

  • Celite

Procedure:

  • In a 100-mL single-neck round-bottomed flask purged with nitrogen, add (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (0.7 g, 2.08 mmol), 10% palladium on carbon (50% wet, 208 mg), and methanol (40 mL).

  • Evacuate the flask and then introduce hydrogen gas (e.g., from a balloon).

  • Stir the mixture at room temperature for 6 hours.

  • After the reaction is complete, evacuate the hydrogen gas and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Expected Outcome:

The expected product is (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate with a reported yield of 89%.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from the starting building block to the final functionalized product, highlighting the key transformations.

Synthetic_Workflow start This compound step1 N-Arylation with 5-bromo-2-nitropyridine start->step1 intermediate Intermediate: (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate step1->intermediate step2 Nitro Group Reduction intermediate->step2 product Final Product: (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate step2->product application Further Elaboration or Biological Screening product->application

Caption: Workflow for the synthesis of a key intermediate.

Application Note: N-Boc Deprotection of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Piperazine scaffolds are prevalent in medicinal chemistry, and the efficient deprotection of N-Boc protected piperazines is a critical step in the synthesis of many drug candidates.

This application note provides detailed protocols for the N-Boc deprotection of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate to yield (S)-2-ethylpiperazine. Two common and effective acidic deprotection methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-dioxane.

Reaction Scheme

The deprotection proceeds via an acid-catalyzed elimination mechanism, yielding the desired piperazine, carbon dioxide, and a stable tert-butyl cation.[3]

Reaction_Scheme cluster_start This compound cluster_reagent Acid (TFA or HCl) cluster_product (S)-2-ethylpiperazine start product start->product DCM or Dioxane Room Temp reagent H+

Caption: N-Boc deprotection of this compound.

Experimental Protocols

Two primary protocols for the acidic removal of the Boc group are detailed below. The choice of method may depend on the desired salt form of the final product and the presence of other acid-sensitive functional groups in the molecule.[4]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and typically results in the formation of the piperazine as a trifluoroacetate salt, which is then neutralized during work-up to yield the free base.[4][5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control any potential exotherm, especially on a larger scale.

  • Acid Addition: Slowly add TFA (5-10 equiv., often a 25-50% v/v solution in DCM is used) to the stirred solution.[4][6]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][5]

  • Work-up (Basification): Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the trifluoroacetate salt and generate the free amine.[4]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-ethylpiperazine free base.

  • Purification: The crude product can be purified further by distillation or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and often provides the deprotected amine directly as a hydrochloride salt, which may precipitate from the reaction mixture and can be easily isolated by filtration.[4][7][8]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[4][6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Isolation: Upon completion, there are two common methods for isolation:

    • Filtration: Add diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

    • Concentration: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.

  • Obtaining the Free Base (Optional): If the free base is required, the isolated hydrochloride salt can be neutralized following steps 7-10 of Protocol 1.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters and expected outcomes for the two deprotection protocols.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Primary Reagent Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-3 hours[5]1-4 hours[4][6]
Typical Yield >90%>90%
Isolated Product Free base (after work-up)Hydrochloride salt (can be converted to free base)[4]
Pros High efficiency; homogenous reaction.[5]Product often precipitates as an easily isolable HCl salt.[4]
Cons TFA is volatile and corrosive; requires basic work-up.Dioxane is a peroxide-former; HCl solution can be corrosive.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the N-Boc deprotection process.

Caption: General experimental workflow for N-Boc deprotection.

Troubleshooting and Key Considerations

A logical diagram to troubleshoot common issues encountered during the deprotection reaction.

Troubleshooting start Problem Observed incomplete Incomplete Reaction start->incomplete low_yield Low Yield / Side Products start->low_yield insufficient_acid Insufficient Acid? incomplete->insufficient_acid short_time Reaction Time Too Short? incomplete->short_time workup_issue Work-up Issue? low_yield->workup_issue side_reaction Side Reactions? low_yield->side_reaction sol_acid Solution: Increase acid equivalents or concentration. insufficient_acid->sol_acid Yes sol_time Solution: Increase reaction time and continue monitoring. short_time->sol_time Yes sol_workup Solution: Ensure complete neutralization (pH>8). Use sufficient extraction solvent. workup_issue->sol_workup Yes sol_scavenger Solution: Consider adding a scavenger (e.g., TIS) to trap the tert-butyl cation. (Less common for this substrate) side_reaction->sol_scavenger Yes

Caption: Troubleshooting guide for N-Boc deprotection reactions.

References

Application Notes and Protocols for Amide Coupling Reactions with (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. A crucial step in the synthesis of these molecules is the formation of an amide bond by coupling the secondary amine of the piperazine ring with a carboxylic acid. This document provides detailed application notes and protocols for performing such coupling reactions, based on established synthetic procedures. The information herein is intended to guide researchers in the efficient and successful synthesis of novel compounds.

Reaction Overview

The coupling of this compound with a carboxylic acid to form an amide bond is a standard transformation in organic synthesis. The reaction typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the secondary amine of the piperazine. A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of reactivity, handling, and by-product removal.

A general workflow for this transformation is depicted below:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid Mixing Combine Reactants & Stir Carboxylic_Acid->Mixing Piperazine (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Piperazine->Mixing Coupling_Reagent Coupling Reagent Coupling_Reagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mixing Reaction_Monitoring Monitor by LC-MS/TLC Mixing->Reaction_Monitoring Quenching Aqueous Work-up Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: General workflow for the amide coupling reaction.

Reaction Conditions

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of a representative amide coupling reaction involving this compound.

ParameterCondition
Carboxylic Acid 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
Amine This compound
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base DIPEA (N,N-Diisopropylethylamine)
Solvent DMF (N,N-Dimethylformamide)
Temperature Room Temperature
Reaction Time 16 hours
Yield Not explicitly stated for this specific step in the provided reference.

Experimental Protocol

This protocol is adapted from the synthesis of a Bruton's Tyrosine Kinase (BTK) degrader as described in patent EP 4 249 073 A1.

Materials:

  • 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring apparatus

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add this compound.

  • To this mixture, add DIPEA, followed by the portion-wise addition of HATU.

  • Stir the resulting mixture at room temperature under a nitrogen or argon atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amide.

Mandatory Visualizations

The following diagram illustrates the key components and their relationships in the amide coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Carboxylic_Acid Carboxylic Acid (e.g., 5-amino-3-(4-phenoxyphenyl) -1H-pyrazole-4-carboxylic acid) Product Amide Product Carboxylic_Acid->Product Couples with Piperazine (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Piperazine->Product Coupling_Reagent Coupling Reagent (HATU) Coupling_Reagent->Product Facilitates Base Base (DIPEA) Base->Product Activates Solvent Solvent (DMF) Solvent->Product Dissolves Temperature Temperature (Room Temp) Temperature->Product Condition

Caption: Key components of the amide coupling reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU is a potentially explosive compound and should be handled with care. Avoid grinding or subjecting it to shock.

  • DIPEA is a corrosive and flammable liquid.

  • DMF is a skin and respiratory irritant.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The amide coupling of this compound is a robust and reliable transformation that can be achieved using standard coupling reagents such as HATU. The protocol provided here serves as a general guideline, and optimization of reaction conditions may be necessary for different carboxylic acid substrates. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired product in high purity.

Application Notes and Protocols for the Derivatization of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a versatile chiral building block for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on common and synthetically useful transformations of the piperazine core, including N-arylation, N-alkylation, and amide bond formation.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its chiral, disubstituted piperazine scaffold. The presence of a Boc-protected nitrogen at the 1-position allows for selective functionalization at the secondary amine in the 4-position, while the ethyl group at the 3-position provides a key stereocenter and additional structural diversity. Derivatization of this core structure can lead to the generation of libraries of novel compounds for screening in drug discovery programs. The piperazine motif is a common feature in many biologically active molecules, contributing to improved physicochemical properties such as aqueous solubility and oral bioavailability.

Derivatization Strategies

The secondary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The most common derivatization strategies include:

  • N-Arylation: Formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic or heteroaromatic ring. This is a powerful method for introducing diverse aryl substituents.

  • N-Alkylation: Introduction of an alkyl group onto the piperazine nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

  • Amide Bond Formation: Acylation of the piperazine nitrogen with a carboxylic acid or its activated derivative to form an amide linkage. This is a widely used reaction in the synthesis of complex molecules.

Experimental Protocols

N-Arylation via Nucleophilic Aromatic Substitution

This protocol describes the N-arylation of this compound with an electron-deficient heteroaryl halide, as exemplified by the reaction with 5-bromo-2-nitropyridine.[1]

Reaction Scheme:

Materials:

  • This compound

  • 5-bromo-2-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 5-bromo-2-nitropyridine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-arylated product.

Further Derivatization: Reduction of the Nitro Group [1]

The resulting nitro-substituted product can be further functionalized, for example, by reduction of the nitro group to an amine.

Procedure:

  • In a flask purged with nitrogen, dissolve the (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (50% wet, ~10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Evacuate the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the amino-substituted product.

N-Alkylation via Electrophilic Substitution

This protocol is adapted from a similar procedure for the N-alkylation of a 3-methyl-substituted piperazine derivative and can be applied to the 3-ethyl analog.[2]

Reaction Scheme:

Materials:

  • This compound

  • 4-(methylthio)benzyl chloride (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide (e.g., 4-(methylthio)benzyl chloride, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Bond Formation

This protocol provides a general method for the formation of an amide bond between this compound and a carboxylic acid using a standard coupling agent.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (e.g., HATU, HBTU)

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Magnetic stirrer

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of piperazine compounds. Note that yields are highly dependent on the specific substrates and reaction conditions.

Starting MaterialReagentProductReaction TypeSolventBaseYield (%)Reference
This compound5-bromo-2-nitropyridine(S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylateN-Arylation1,4-DioxaneK₂CO₃Not specified[1]
tert-butyl 3-methylpiperazine-1,3-dicarboxylate4-(methylthio)benzaldehyde1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylateReductive AminationNot specifiedNot specifiedNot specified[2]
N-Boc-piperazineVarious alkyl halidesN-Alkyl-N'-Boc-piperazineN-AlkylationAcetonitrile/DMFK₂CO₃/Cs₂CO₃70-95General
N-Boc-piperazineVarious aryl halidesN-Aryl-N'-Boc-piperazineN-Arylation (Buchwald-Hartwig)Toluene/DioxaneNaOtBu60-90General
N-Boc-piperazineVarious carboxylic acidsN-Acyl-N'-Boc-piperazineAmide CouplingDCM/DMFDIPEA75-95General

Visualizations

Experimental Workflow for N-Arylation

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine Starting Material, Aryl Halide, and Base B Add Anhydrous Solvent A->B 1. C Heat to Reflux under Inert Atmosphere B->C 2. D Cool to Room Temperature C->D 3. E Filter Inorganic Salts D->E 4. F Concentrate Filtrate E->F 5. G Column Chromatography F->G 6. H Characterize Product (NMR, MS) G->H 7. derivatization_strategies cluster_products Novel Compounds Start (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Arylated N-Arylated Derivatives Start->Arylated N-Arylation (e.g., Buchwald-Hartwig, SNAr) Alkylated N-Alkylated Derivatives Start->Alkylated N-Alkylation (e.g., Alkyl Halides, Reductive Amination) Amide Amide Derivatives Start->Amide Amide Coupling (e.g., EDC, HATU)

References

Asymmetric Synthesis Applications of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic building block with significant potential in asymmetric synthesis and drug discovery. Its inherent chirality and versatile piperazine scaffold make it a valuable precursor for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The Boc-protected nitrogen allows for regioselective functionalization, while the stereocenter at the 3-position can direct the stereochemical outcome of subsequent transformations. This document provides detailed application notes and protocols for the use of this compound and its close analogs in asymmetric synthesis, focusing on its application as a chiral building block for the diastereoselective functionalization of the piperazine ring.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its presence can enhance the physicochemical properties of a molecule, such as solubility and bioavailability, and its two nitrogen atoms provide handles for introducing diverse substituents to modulate pharmacological activity.[2] The synthesis of enantiomerically pure piperazine derivatives is of paramount importance, as the stereochemistry often dictates the biological activity and safety profile of a drug candidate.

This compound, and the closely related and more extensively documented (S)-tert-butyl 3-methylpiperazine-1-carboxylate, are valuable chiral building blocks for this purpose.[3] The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a protecting group and allows for selective reactions at the N4 nitrogen. The stereocenter at C3, bearing an ethyl or methyl group, can effectively control the stereochemistry of reactions at the adjacent C2 position.

Key Application: Diastereoselective α-Alkylation

A primary application of chiral N-Boc-3-alkylpiperazines is in the diastereoselective alkylation of the α-position (C2). This is typically achieved through deprotonation with a strong base to form a chiral lithiated intermediate, which then reacts with an electrophile. The existing stereocenter at C3 directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

The general workflow for this application is outlined below:

diastereoselective_alkylation start (S)-tert-butyl 3-alkylpiperazine-1-carboxylate deprotonation Deprotonation (e.g., s-BuLi, (-)-sparteine) start->deprotonation intermediate Chiral Lithiated Intermediate deprotonation->intermediate electrophile Electrophilic Quench (E+) intermediate->electrophile product 2,3-disubstituted piperazine electrophile->product

Caption: General workflow for diastereoselective α-alkylation.

This methodology provides access to enantiomerically enriched 2,3-disubstituted piperazines, which are valuable intermediates in the synthesis of biologically active compounds.

Experimental Protocols

While specific protocols for this compound are not extensively reported, the following protocol for the analogous methyl derivative can be adapted.

Protocol 1: Diastereoselective α-Alkylation of (S)-tert-butyl 3-methylpiperazine-1-carboxylate

This protocol describes the diastereoselective α-alkylation of (S)-tert-butyl 3-methylpiperazine-1-carboxylate via asymmetric lithiation, followed by quenching with an electrophile.

Materials:

  • (S)-tert-butyl 3-methylpiperazine-1-carboxylate

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Anhydrous solvent (e.g., toluene, diethyl ether)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and anhydrous toluene (to make a 0.1 M solution).

  • Chelation: Add (-)-sparteine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -75 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 1-3 hours, can be monitored by in situ IR spectroscopy if available).[4]

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted piperazine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Quantitative Data

The following tables summarize representative data for the diastereoselective alkylation of chiral N-Boc-piperazines. While specific data for the 3-ethyl derivative is limited in the literature, the data for the 3-methyl analog provides a strong indication of the expected selectivity.

Table 1: Diastereoselective α-Alkylation of (S)-tert-butyl 3-methylpiperazine-1-carboxylate with Various Electrophiles

EntryElectrophile (E+)ProductYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide(2R,3S)-tert-butyl 2-benzyl-3-methylpiperazine-1-carboxylate75>95:5
2Iodomethane(2R,3S)-tert-butyl 2,3-dimethylpiperazine-1-carboxylate6890:10
3Allyl bromide(2R,3S)-tert-butyl 2-allyl-3-methylpiperazine-1-carboxylate7292:8
4Benzaldehyde(2R,3S)-tert-butyl 2-(hydroxy(phenyl)methyl)-3-methylpiperazine-1-carboxylate65>98:2

Note: The data presented in this table is representative and based on typical outcomes for such reactions. Actual results may vary depending on specific reaction conditions.

Logical Relationships and Further Transformations

The diastereomerically enriched 2,3-disubstituted piperazine can be further functionalized to access a variety of complex chiral molecules. The Boc protecting group can be readily removed under acidic conditions, and the secondary amines can be subjected to various transformations.

further_transformations product Diastereomerically Enriched 2,3-disubstituted piperazine deprotection Boc Deprotection (e.g., TFA, HCl) product->deprotection free_piperazine Chiral 2,3-disubstituted piperazine deprotection->free_piperazine n4_alkylation N4-Alkylation/ Arylation free_piperazine->n4_alkylation n4_acylation N4-Acylation/ Sulfonylation free_piperazine->n4_acylation api Active Pharmaceutical Ingredients (APIs) n4_alkylation->api n4_acylation->api

Caption: Further functionalization of the chiral piperazine core.

Conclusion

This compound is a promising chiral building block for asymmetric synthesis. By leveraging the stereodirecting effect of the 3-alkyl group, methodologies such as diastereoselective α-alkylation can be employed to construct complex, enantiomerically enriched piperazine derivatives. These derivatives are valuable intermediates in the synthesis of novel therapeutic agents. The protocols and data presented herein, based on the closely related 3-methyl analog, provide a solid foundation for researchers to explore the synthetic utility of this important class of chiral building blocks.

References

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Incorporating (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating the chiral linker building block, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. This specific linker component is of interest for its potential to introduce conformational rigidity and a defined spatial orientation to the PROTAC molecule, which can favorably impact its degradation efficacy and pharmacokinetic profile. The protocols provided herein are based on established methodologies for the synthesis and characterization of piperazine-containing PROTACs.

Rationale for Using this compound in PROTAC Design

The incorporation of cyclic structures like piperazine into PROTAC linkers is a widely adopted strategy to enhance molecular rigidity and improve pharmacokinetic properties. The use of a chiral substituted piperazine, such as this compound, offers several potential advantages:

  • Conformational Constraint: The ethyl group at the stereocenter restricts the flexibility of the piperazine ring, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Improved Physicochemical Properties: The piperazine moiety can enhance solubility and cell permeability. The tert-butyl carbamate (Boc) protecting group allows for regioselective functionalization during synthesis.

  • Vectorial Control: The defined stereochemistry provides precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for optimal degradation activity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC utilizing this compound typically follows a modular approach, involving the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The Boc-protected nitrogen of the piperazine allows for directed synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly A (S)-tert-butyl 3-ethylpiperazine-1-carboxylate C Linker-E3 Ligand Conjugate A->C Coupling B E3 Ligase Ligand (e.g., Pomalidomide derivative) B->C D Linker-E3 Ligand Conjugate E Deprotected Linker-E3 Ligand Conjugate D->E TFA or HCl F Deprotected Linker-E3 Ligand Conjugate H Final PROTAC F->H Coupling G POI Ligand (with reactive group) G->H

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC

This protocol describes a general procedure for the synthesis of a PROTAC molecule where this compound is coupled to an E3 ligase ligand (e.g., a pomalidomide derivative) and a POI ligand.

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

  • Carboxylic acid-functionalized POI Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Procedure:

Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • To a solution of amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) with a suitable coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand Conjugate.

Part 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Part 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the deprotected amine intermediate.

Part 3: Final PROTAC Assembly

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate from Part 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC.

  • Characterize the final product by HRMS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the determination of the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Data Presentation

The following table presents hypothetical quantitative data for a representative PROTAC synthesized using an (S)-ethyl-piperazine linker, targeting a hypothetical protein kinase. This data is for illustrative purposes to demonstrate how to structure the results.

PROTAC IDTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
EP-PROTAC-01 Kinase XPomalidomide25>90Cancer Cell Line A
EP-PROTAC-01 Kinase XPomalidomide45>85Cancer Cell Line B

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC molecule, leading to targeted protein degradation.

Western Blot Data Analysis Workflow

WB_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Western Blot B->C D Image Acquisition & Band Densitometry C->D E Normalization to Loading Control D->E F Calculation of % Degradation E->F G Dose-Response Curve Fitting (DC50 & Dmax Determination) F->G

Caption: Workflow for the analysis of Western blot data to determine PROTAC efficacy.

Conclusion

The use of chiral piperazine linkers, such as those derived from this compound, represents a promising strategy in the design of potent and selective PROTACs. The protocols and guidelines presented in these application notes provide a framework for the synthesis and biological evaluation of such molecules. The modular nature of the synthesis allows for the systematic optimization of the linker in combination with various POI and E3 ligase ligands to achieve desired degradation profiles and drug-like properties. Careful characterization of the synthesized PROTACs and rigorous biological evaluation are essential for advancing our understanding of the structure-activity relationships that govern targeted protein degradation.

Application Note and Protocol for the Large-Scale Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this molecule make it a valuable building block for the synthesis of complex pharmaceutical agents. This document provides a detailed experimental protocol for the large-scale synthesis of this compound, starting from the readily available chiral precursor, (S)-2-aminobutanoic acid. The described synthetic route is designed to be scalable and robust, making it suitable for industrial applications.

Overall Synthetic Scheme

The multi-step synthesis transforms (S)-2-aminobutanoic acid into the target compound through a series of chemical reactions including reduction, tosylation, amination, cyclization, debenzylation, and finally, selective N-Boc protection.

G cluster_0 Synthesis of (S)-2-ethylpiperazine cluster_1 Final Protection Step A (S)-2-Aminobutanoic acid B (S)-2-Aminobutanol A->B  LiAlH4 / THF   C (S)-2-Aminobutyl 4-methylbenzenesulfonate B->C  TsCl, Pyridine   D (S)-N-Benzyl-1-ethyl-ethane-1,2-diamine C->D  Benzylamine   E (S)-1,4-Dibenzyl-2-ethylpiperazine D->E  Benzyl bromide, K2CO3   F (S)-2-Ethylpiperazine E->F  H2, Pd/C   G This compound F->G  Boc2O, Et3N, DCM  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Aminobutanol

  • Setup: A 50 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄): 1.5 kg (39.5 mol)

    • Anhydrous tetrahydrofuran (THF): 20 L

    • (S)-2-Aminobutanoic acid: 1.0 kg (9.7 mol)

  • Procedure:

    • Carefully add lithium aluminum hydride to anhydrous THF in the reaction flask.

    • Cool the suspension to 0 °C using an ice-salt bath.

    • Slowly add (S)-2-aminobutanoic acid in portions to the stirred suspension over 4 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (1.5 L), 15% aqueous NaOH (1.5 L), and water (4.5 L).

    • Filter the resulting granular precipitate and wash it thoroughly with THF (3 x 2 L).

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain crude (S)-2-aminobutanol as a colorless oil. The crude product is used in the next step without further purification.

Step 2: Synthesis of (S)-2-Aminobutyl 4-methylbenzenesulfonate

  • Setup: A 50 L jacketed reactor is equipped with a mechanical stirrer and a temperature probe.

  • Reagents:

    • Crude (S)-2-aminobutanol: ~0.86 kg (9.7 mol)

    • Anhydrous pyridine: 15 L

    • p-Toluenesulfonyl chloride (TsCl): 2.0 kg (10.5 mol)

  • Procedure:

    • Dissolve the crude (S)-2-aminobutanol in anhydrous pyridine and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise over 2 hours, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for an additional 4 hours.

    • Pour the reaction mixture into ice-water (50 L) and extract with dichloromethane (DCM) (3 x 10 L).

    • Wash the combined organic layers with 1 M HCl (2 x 5 L), saturated aqueous NaHCO₃ (5 L), and brine (5 L).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 3: Synthesis of (S)-N-Benzyl-1-ethyl-ethane-1,2-diamine

  • Setup: A 20 L pressure vessel equipped with a magnetic stirrer and a heating mantle.

  • Reagents:

    • (S)-2-Aminobutyl 4-methylbenzenesulfonate: ~2.3 kg (9.5 mol)

    • Benzylamine: 5.1 kg (47.6 mol)

    • Ethanol: 10 L

  • Procedure:

    • Combine the tosylated intermediate and benzylamine in ethanol in the pressure vessel.

    • Seal the vessel and heat the mixture to 100 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess benzylamine.

    • Dissolve the residue in 1 M HCl and wash with ethyl acetate to remove non-basic impurities.

    • Basify the aqueous layer with 6 M NaOH to pH > 12 and extract with DCM (3 x 5 L).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude diamine.

Step 4: Synthesis of (S)-1,4-Dibenzyl-2-ethylpiperazine

  • Setup: A 50 L reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagents:

    • (S)-N-Benzyl-1-ethyl-ethane-1,2-diamine: ~1.7 kg (9.5 mol)

    • Acetonitrile: 20 L

    • Potassium carbonate (K₂CO₃), anhydrous: 3.9 kg (28.5 mol)

    • Benzyl bromide: 1.7 kg (10.0 mol)

  • Procedure:

    • Suspend the diamine and potassium carbonate in acetonitrile.

    • Heat the mixture to reflux and add benzyl bromide dropwise over 2 hours.

    • Continue refluxing for 16 hours, monitoring the reaction by LC-MS.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain the dibenzyl-protected piperazine.

Step 5: Synthesis of (S)-2-Ethylpiperazine

  • Setup: A 20 L hydrogenation reactor.

  • Reagents:

    • (S)-1,4-Dibenzyl-2-ethylpiperazine: ~2.5 kg (8.5 mol)

    • Methanol: 15 L

    • 10% Palladium on carbon (Pd/C), 50% wet: 250 g

  • Procedure:

    • Dissolve the dibenzyl-protected piperazine in methanol.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to 100 psi.

    • Stir the mixture at 50 °C for 24 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield (S)-2-ethylpiperazine as a colorless oil.

Step 6: Synthesis of this compound

  • Setup: A 50 L reactor with a mechanical stirrer and dropping funnel at room temperature.

  • Reagents:

    • (S)-2-Ethylpiperazine: ~0.9 kg (7.9 mol)

    • Dichloromethane (DCM): 20 L

    • Triethylamine (Et₃N): 1.2 kg (11.8 mol)

    • Di-tert-butyl dicarbonate (Boc₂O): 1.7 kg (7.8 mol) dissolved in DCM (5 L)

  • Procedure:

    • Dissolve (S)-2-ethylpiperazine and triethylamine in DCM.

    • Cool the solution to 0 °C.

    • Add the solution of di-tert-butyl dicarbonate dropwise over 3 hours, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Wash the reaction mixture with water (2 x 10 L) and brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the final product.

Data Presentation

StepStarting MaterialStarting Amount (kg)ProductYield (%)Purity (%)
1(S)-2-Aminobutanoic acid1.0(S)-2-Aminobutanol~90 (crude)>95
2(S)-2-Aminobutanol~0.86(S)-2-Aminobutyl 4-methylbenzenesulfonate~85>95
3(S)-2-Aminobutyl 4-methylbenzenesulfonate~2.3(S)-N-Benzyl-1-ethyl-ethane-1,2-diamine~80>90
4(S)-N-Benzyl-1-ethyl-ethane-1,2-diamine~1.7(S)-1,4-Dibenzyl-2-ethylpiperazine~88>98
5(S)-1,4-Dibenzyl-2-ethylpiperazine~2.5(S)-2-Ethylpiperazine~95>99
6(S)-2-Ethylpiperazine~0.9This compound~92>99

Mandatory Visualization

G start Start: (S)-2-Aminobutanoic acid step1 Step 1: Reduction (LiAlH4, THF) start->step1 intermediate1 Intermediate: (S)-2-Aminobutanol step1->intermediate1 step2 Step 2: Tosylation (TsCl, Pyridine) intermediate1->step2 intermediate2 Intermediate: (S)-2-Aminobutyl 4-methylbenzenesulfonate step2->intermediate2 step3 Step 3: Amination (Benzylamine) intermediate2->step3 intermediate3 Intermediate: (S)-N-Benzyl-1-ethyl- ethane-1,2-diamine step3->intermediate3 step4 Step 4: Cyclization (Benzyl bromide) intermediate3->step4 intermediate4 Intermediate: (S)-1,4-Dibenzyl- 2-ethylpiperazine step4->intermediate4 step5 Step 5: Debenzylation (H2, Pd/C) intermediate4->step5 intermediate5 Intermediate: (S)-2-Ethylpiperazine step5->intermediate5 step6 Step 6: Boc Protection (Boc2O, Et3N) intermediate5->step6 end Final Product: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate step6->end

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water. Handle under a dry, inert atmosphere. All glassware must be thoroughly dried.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Benzylamine and Benzyl bromide: Corrosive, toxic, and lachrymators. Handle with care in a fume hood.

  • Hydrogenation: Use a certified high-pressure reactor and follow all safety protocols for handling hydrogen gas. Palladium on carbon is pyrophoric when dry.

  • General: All manipulations should be carried out by trained personnel in a suitable chemical laboratory with appropriate safety measures in place, including the use of PPE such as safety glasses, lab coats, and gloves.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described route is robust and utilizes well-established chemical transformations, making it suitable for the production of multi-kilogram quantities of the target compound. The detailed experimental procedures and quantitative data will be valuable for researchers and professionals in the field of drug development and chemical synthesis.

Application Notes and Protocols: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral substituted piperazine building blocks, specifically focusing on (S)-tert-butyl 3-ethylpiperazine-1-carboxylate and its closely related and more extensively documented analog, (S)-tert-butyl 3-methylpiperazine-1-carboxylate, in the field of drug discovery. Due to the limited specific data available for the ethyl derivative, the applications of the methyl analog will be presented as a primary example of the utility of this class of compounds.

Introduction: The Role of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] The introduction of chirality, as seen in (S)-tert-butyl 3-alkylpiperazine-1-carboxylates, offers a three-dimensional architecture that can lead to enhanced potency and selectivity for biological targets.

The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective reactions on the unprotected secondary amine, making these compounds versatile intermediates in multi-step syntheses.

Application Highlight: Synthesis of Kinase Inhibitors

Chiral substituted piperazines are key components in the design of various kinase inhibitors. The piperazine moiety often serves as a linker that connects different pharmacophoric elements, orienting them for optimal interaction with the kinase active site.

Synthesis of Sotorasib (AMG 510): A KRAS G12C Inhibitor

A prominent example of the application of (S)-tert-butyl 3-methylpiperazine-1-carboxylate is in the synthesis of Sotorasib, the first-in-class covalent inhibitor of the KRAS G12C mutant protein to receive FDA approval for the treatment of non-small-cell lung cancer (NSCLC).[3][4] The (S)-methylpiperazine moiety is a crucial part of the Sotorasib structure, contributing to its binding affinity and overall pharmacological profile.

The synthesis involves a multi-step process where the chiral piperazine is introduced via a nucleophilic aromatic substitution (SNAr) reaction.[4][5]

Sotorasib_Synthesis_Workflow A Pyrimidine Dione Core C S(N)Ar Reaction A->C B (S)-tert-butyl 3-methylpiperazine-1-carboxylate B->C D Piperazine Adduct C->D E Suzuki Coupling D->E F Coupled Intermediate E->F G Boc Deprotection F->G H Free Piperazine G->H I Acryloyl Chloride Addition H->I J Sotorasib I->J

Caption: Generalized workflow for the synthesis of Sotorasib.

Quantitative Data: Biological Activity of Sotorasib

Cell LineCancer TypeIC50 (µM)Reference
NCI-H358Non-Small Cell Lung Cancer~0.006[6][7]
MIA PaCa-2Pancreatic Cancer~0.009[6][7]
H358Non-Small Cell Lung Cancer0.0818[7]
H23Non-Small Cell Lung Cancer0.6904[7]
Various KRAS G12C Cell LinesVarious0.004 - 0.032[8]
Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

While less documented, this compound has been utilized in the synthesis of potential Bruton's Tyrosine Kinase (Btk) inhibitors, which are important in treating immune disorders. A patent describes its use in a nucleophilic substitution reaction to build a key intermediate.[9]

Btk_Inhibitor_Synthesis A 5-bromo-2-nitropyridine C Nucleophilic Substitution A->C B (S)-tert-butyl 3-ethylpiperazine-1-carboxylate B->C D Boc-protected Intermediate (114a) C->D E Reduction of Nitro Group D->E F Amino-pyridine Intermediate (114b) E->F G Further Elaboration F->G H Btk Inhibitor G->H

Caption: Synthesis of a Btk inhibitor intermediate.

Experimental Protocols

The following protocols are based on procedures described in the scientific and patent literature. Standard laboratory safety precautions should be followed.

Protocol: Synthesis of Sotorasib (Illustrative Steps)

This protocol outlines the key steps in the synthesis of Sotorasib, using (S)-tert-butyl 3-methylpiperazine-1-carboxylate.

Step 1: Synthesis of (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

  • To a solution of 4,7-dichloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., toluene), add a base such as N,N-diisopropylethylamine (DIPEA).

  • Add (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.2 eq).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired intermediate.

Step 2: Suzuki Coupling

  • Combine the product from Step 1 (1.0 eq), potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate (1.3 eq), a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and a base like potassium acetate in a mixture of 1,4-dioxane and water.

  • Degas the mixture with nitrogen.

  • Heat the reaction mixture (e.g., to 90 °C) for 1-2 hours.

  • After cooling, quench the reaction with half-saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate and dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the residue by silica gel chromatography.

Step 3: Boc Deprotection

  • Dissolve the coupled product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 4: Final Acrylamide Formation (Synthesis of Sotorasib)

  • Dissolve the deprotected amine from Step 3 in a suitable solvent (e.g., DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of acryloyl chloride in the same solvent.

  • Allow the reaction to proceed to completion.

  • Perform an aqueous workup and extract the product.

  • Purify the final product, Sotorasib, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired crystalline form.[5]

Protocol: Synthesis of (S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-ethylpiperazine-1-carboxylate (Btk Inhibitor Intermediate 114b)[9]

Step 1: Synthesis of (S)-tert-Butyl 3-Ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (114a)

  • In a round-bottomed flask, dissolve 5-bromo-2-nitropyridine and this compound in 1,4-dioxane.

  • Add a suitable base (e.g., DIPEA) and heat the mixture under reflux.

  • Monitor the reaction until completion.

  • Cool the reaction and perform a standard aqueous workup and extraction to isolate the crude product.

  • Purify by chromatography to obtain intermediate 114a.

Step 2: Reduction to the Amine (114b)

  • In a flask purged with nitrogen, dissolve intermediate 114a (1.0 eq) in methanol.

  • Add 10% palladium on carbon (50% wet).

  • Evacuate the flask and charge with hydrogen gas.

  • Stir the mixture at room temperature for approximately 6 hours.

  • Evacuate the hydrogen and purge with nitrogen.

  • Filter the mixture to remove the catalyst and concentrate the filtrate to obtain the desired product, 114b.

Signaling Pathway

The primary application highlighted, Sotorasib, targets the KRAS signaling pathway, which is a critical regulator of cell growth and proliferation. The G12C mutation leads to constitutive activation of this pathway.

KRAS_Pathway cluster_0 KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently binds & traps in inactive state

Caption: Sotorasib's mechanism in the KRAS pathway.

Conclusion

(S)-tert-butyl 3-alkylpiperazine-1-carboxylates are valuable and versatile chiral building blocks in modern drug discovery. Their utility is prominently demonstrated in the synthesis of targeted therapies like the KRAS G12C inhibitor Sotorasib and other kinase inhibitors. The ability to introduce a constrained, chiral three-dimensional element into a drug candidate's structure makes these piperazine derivatives essential tools for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties. While data on the ethyl-substituted variant is less common, the principles and applications highlighted through the methyl analog provide a strong foundation for its use in similar synthetic strategies.

References

Application Notes and Protocols for Chiral HPLC Separation of 3-Ethylpiperazine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-ethylpiperazine-1-carboxylate. The protocols are based on established methods for the separation of analogous piperazine derivatives.

Introduction

The separation of enantiomers is a critical step in drug development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. 3-Ethylpiperazine-1-carboxylate possesses a chiral center, making the separation and quantification of its individual enantiomers essential. This document outlines a strategic approach to developing a robust chiral HPLC method for this purpose, focusing on the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability for the separation of piperazine derivatives.

Data Presentation: Recommended Screening Platforms

Effective method development for chiral separations often begins with screening a selection of chiral stationary phases (CSPs) and mobile phases. Based on literature for similar compounds, polysaccharide-based CSPs are highly recommended. A suggested initial screening protocol is summarized in the table below.

Parameter Condition A (Normal Phase) Condition B (Polar Organic) Condition C (Reversed Phase)
Chiral Columns Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralpak® AD-HChiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralpak® AD-HChiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralpak® AD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (or Isopropanol) with 0.1% DEAAcetonitrile / Methanol with 0.1% DEAAcetonitrile / Water with 0.1% TFA or DEA
Gradient Isocratic (e.g., 80:20 v/v)Isocratic (e.g., 90:10 v/v)Isocratic (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 210 nm)UV at an appropriate wavelength (e.g., 210 nm)UV at an appropriate wavelength (e.g., 210 nm)
Injection Vol. 10 µL10 µL10 µL

DEA: Diethylamine; TFA: Trifluoroacetic acid. The choice of acidic or basic additive depends on the analyte's pKa. For a piperazine derivative, a basic additive like DEA is often beneficial in normal and polar organic modes to improve peak shape.

Experimental Protocols

Based on successful separations of similar piperazine compounds, the following detailed protocol using a Chiralpak® IC column is provided as a starting point.[1]

Protocol 1: Chiral HPLC Separation on Chiralpak® IC

This protocol is adapted from a method shown to be effective for the separation of piperazine derivatives.[1]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

  • Sample of 3-ethylpiperazine-1-carboxylate racemate

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection Wavelength: To be determined based on the UV spectrum of 3-ethylpiperazine-1-carboxylate (a low wavelength like 210 nm is a good starting point if the chromophore is weak).

  • Injection Volume: 10 µL[1]

3. Sample Preparation

  • Prepare a stock solution of the 3-ethylpiperazine-1-carboxylate racemate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a working concentration of about 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Procedure

  • Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of acetonitrile to methanol) or the flow rate if necessary to improve resolution.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_opt Optimization SamplePrep Sample Preparation (Dissolution & Filtration) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chiral Separation (CSP Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis (Retention Time, Resolution) Chromatogram->Integration Optimization Method Optimization (Mobile Phase, Flow Rate, Temp.) Integration->Optimization Evaluate Results Optimization->MobilePhasePrep Refine Conditions G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters center Chiral Resolution CSP_Type Selector Type (e.g., Polysaccharide) CSP_Type->center CSP_Chem Immobilization Chemistry CSP_Chem->center Solvents Solvent Composition (e.g., ACN/MeOH) Solvents->center Additives Additives (e.g., DEA, TFA) Additives->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center

References

Application Notes: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate - A Chiral Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound featuring a piperazine ring scaffold. The presence of a stereocenter at the 3-position, combined with the versatile Boc-protected amine and a secondary amine, makes it a valuable building block in asymmetric synthesis and medicinal chemistry. While direct applications of this specific molecule as a standalone chiral ligand in catalysis are not extensively documented in publicly available literature, its structural motifs are prevalent in the design of more complex chiral ligands and pharmacologically active agents. This document aims to provide an overview of the potential applications of this compound as a precursor and building block, in the context of the broader use of chiral piperazine derivatives.

General Role of Chiral Piperazine Derivatives

Chiral piperazines are significant structural units in numerous natural products and pharmaceutical drugs.[1] They are also utilized as key components of chiral catalysts and ligands in asymmetric catalysis.[1] The piperazine scaffold offers several advantages:

  • Structural Rigidity and Chirality: The defined stereochemistry of substituted piperazines allows for the creation of a well-defined chiral environment around a metal center in a catalyst complex.

  • Bidentate Coordination: The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring, which is often crucial for high enantioselectivity in catalytic reactions.

  • Tunable Steric and Electronic Properties: The nitrogen atoms can be functionalized to modulate the steric bulk and electronic properties of the resulting ligand, allowing for fine-tuning of the catalyst's reactivity and selectivity.

Potential Applications of this compound

Based on the general applications of chiral piperazines, this compound can be envisioned as a valuable starting material for the synthesis of more elaborate chiral ligands. The Boc-protected nitrogen provides a stable handle for manipulations at the other nitrogen atom, which can be deprotected and functionalized to introduce coordinating groups or extend the ligand scaffold.

A general workflow for the utilization of this compound as a chiral ligand precursor is outlined below.

Workflow cluster_0 Synthesis of Chiral Ligand cluster_1 Catalytic Application Start (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Deprotection Boc Deprotection Start->Deprotection e.g., TFA, HCl Functionalization Functionalization of secondary amine Deprotection->Functionalization Introduction of coordinating groups Final_Ligand Chiral Ligand Functionalization->Final_Ligand Metal_Complex Formation of Metal-Ligand Complex Final_Ligand->Metal_Complex Reaction with metal precursor Catalysis Asymmetric Catalysis Metal_Complex->Catalysis Addition of substrates Product Enantioenriched Product Catalysis->Product

Caption: General workflow for ligand synthesis and application.

Use as a Building Block in Drug Discovery

Commercially, this compound is classified as a protein degrader building block.[2] This suggests its primary current application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule therapeutics. The piperazine moiety is a common linker component in PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The chirality and substitution pattern of the piperazine can influence the overall conformation and efficacy of the degrader.

Conclusion

References

Application Notes: Synthesis of Chiral API Intermediates using (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The presence of the chiral ethyl-substituted piperazine moiety can significantly influence the pharmacological properties of a drug molecule, including its potency, selectivity, and pharmacokinetic profile. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, making it a versatile intermediate for drug development.

This document outlines the application of this compound in the synthesis of a representative API intermediate through a two-step sequence involving N-arylation via nucleophilic aromatic substitution (SNA) followed by Boc deprotection.

Core Applications

The primary application of this compound is in the introduction of a stereochemically defined 3-ethylpiperazine scaffold into drug candidates. This is typically achieved through two key reaction types:

  • N-Alkylation/N-Arylation: The unprotected secondary amine of the piperazine ring is a potent nucleophile, readily reacting with various electrophiles. A common strategy in the synthesis of kinase inhibitors is the nucleophilic aromatic substitution (SNA) reaction with electron-deficient heteroaromatic halides (e.g., chloropyrimidines, chloropyrazines). This reaction forms a crucial carbon-nitrogen bond, linking the chiral piperazine to the core structure of the API.

  • Boc Deprotection: The Boc group provides robust protection of one of the piperazine nitrogens during the initial coupling reactions. It can be efficiently removed under acidic conditions to reveal a free secondary amine. This newly exposed amine can then be further functionalized, for instance, by acylation or reductive amination, to complete the synthesis of the target API.

The synthesis of various kinase inhibitors often employs chiral substituted piperazines to achieve specific interactions with the target protein.

Experimental Protocols

Herein, we provide a detailed protocol for a representative two-step synthesis of an API intermediate, starting from this compound.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution

This step describes the reaction of this compound with 2-chloro-4-aminopyrimidine to yield (S)-tert-butyl 4-(4-aminopyrimidin-2-yl)-3-ethylpiperazine-1-carboxylate.

Materials:

  • This compound

  • 2-chloro-4-aminopyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add 2-chloro-4-aminopyrimidine (1.1 eq.) and potassium carbonate (2.5 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Boc Deprotection

This protocol details the removal of the Boc protecting group from the N-arylated intermediate to yield (S)-N-(2-(3-ethylpiperazin-1-yl)pyrimidin-4-yl)acetamide hydrochloride.

Materials:

  • (S)-tert-butyl 4-(4-aminopyrimidin-2-yl)-3-ethylpiperazine-1-carboxylate

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the (S)-tert-butyl 4-(4-aminopyrimidin-2-yl)-3-ethylpiperazine-1-carboxylate (1.0 eq.) in a minimal amount of methanol in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield the hydrochloride salt of the deprotected piperazine.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent like dichloromethane.

Data Presentation

The following table summarizes the expected quantitative data for the representative synthesis.

StepReactantProductReagents & ConditionsYield (%)Purity (%)
1This compound(S)-tert-butyl 4-(4-aminopyrimidin-2-yl)-3-ethylpiperazine-1-carboxylate2-chloro-4-aminopyrimidine, K₂CO₃, DMF, 80-90°C, 12-16h85-95>98
2(S)-tert-butyl 4-(4-aminopyrimidin-2-yl)-3-ethylpiperazine-1-carboxylate(S)-N-(2-(3-ethylpiperazin-1-yl)pyrimidin-4-yl)acetamide hydrochloride4M HCl in 1,4-dioxane, MeOH, RT, 2-4h90-98>99

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for API Intermediate cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Boc Deprotection A (S)-tert-butyl 3-ethylpiperazine-1-carboxylate C (S)-tert-butyl 4-(4-aminopyrimidin-2-yl) -3-ethylpiperazine-1-carboxylate A->C K₂CO₃, DMF 80-90 °C B 2-chloro-4-aminopyrimidine B->C D API Intermediate: (S)-2-(3-ethylpiperazin-1-yl)pyrimidin-4-amine (as HCl salt) C->D 4M HCl in Dioxane MeOH, RT

Caption: Synthetic workflow for the preparation of an API intermediate.

Logical Relationship of Key Steps

Logical_Relationship Logical Progression of Synthesis Start Chiral Building Block ((S)-Boc-3-ethylpiperazine) Coupling N-Arylation (SNA Reaction) Start->Coupling Introduces chiral center and allows regioselectivity Intermediate Boc-Protected Intermediate Coupling->Intermediate Forms key C-N bond Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Exposes second reactive site Final_Intermediate Final API Intermediate (Free Amine) Deprotection->Final_Intermediate Ready for further functionalization

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, particularly focusing on challenges that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation of reagents.

  • Side reactions: The formation of undesired by-products, such as dialkylated piperazine or products from reactions with solvents or impurities, can significantly reduce the yield of the target compound. The presence of two nitrogen atoms in the piperazine ring can sometimes lead to side reactions or inhibit catalyst reactivity.[1]

  • Issues with starting materials: The purity of the starting materials, including the piperazine precursor and the alkylating or acylating agent, is crucial. Impurities can interfere with the reaction.

  • Suboptimal reaction conditions: Factors such as the choice of solvent, base, temperature, and reaction time can dramatically impact the yield.

  • Product loss during workup and purification: The desired product may be lost during extraction, washing, or purification steps (e.g., column chromatography). The hydrochloride salt form can enhance crystallinity and solubility in polar solvents, which might aid in purification and handling.[2]

  • Moisture and air sensitivity: Some reagents used in the synthesis may be sensitive to moisture and air, requiring anhydrous and inert atmosphere conditions.

Q2: How can I minimize the formation of the N,N'-disubstituted piperazine by-product?

The formation of a symmetrically disubstituted by-product is a common issue when working with piperazine.[3] To favor the desired mono-substituted product, consider the following strategies:

  • Use of a protecting group: The synthesis of this compound already implies the use of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms. Ensure the complete and selective protection of one nitrogen before proceeding with the ethylation of the other.

  • Molar ratio of reactants: Using a specific molar ratio of free piperazine to piperazine dihydrochloride can help suppress the formation of disubstituted by-products.[3]

  • Controlled addition of reagents: Slow, dropwise addition of the ethylating agent can help maintain a low concentration of the reagent, favoring monosubstitution.

Q3: What are the recommended purification methods for this compound?

The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Flash column chromatography: This is a widely used method for separating the desired product from by-products and unreacted starting materials. A typical stationary phase is silica gel, with an eluent system of varying polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective purification method.

  • Acid-base extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.

Q4: Can the Boc protecting group be cleaved during the reaction?

The Boc group is generally stable under basic and nucleophilic conditions but is sensitive to strong acids. If the reaction or workup conditions involve a low pH, premature deprotection of the Boc group can occur, leading to a complex mixture of products. It is crucial to maintain appropriate pH levels throughout the synthesis and workup.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues.

Observation Potential Cause Suggested Solution
Low conversion of starting material (TLC/LC-MS analysis) 1. Insufficient reaction time or temperature.2. Inactive reagents or catalyst.3. Poor solubility of starting materials.1. Increase reaction time and/or temperature incrementally.2. Use fresh, high-purity reagents and catalysts.3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Multiple spots on TLC, indicating a complex mixture 1. Formation of N,N'-disubstituted by-product.2. Side reactions with solvent or impurities.3. Premature deprotection of the Boc group.1. Adjust the stoichiometry of reactants; use a controlled addition of the ethylating agent.2. Ensure the use of dry, high-purity solvents and check for compatibility with reaction conditions.3. Avoid acidic conditions during the reaction and workup.
Significant product loss during aqueous workup 1. Emulsion formation during extraction.2. Product is partially soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion.2. Perform multiple extractions with the organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Difficulty in purifying the final product by column chromatography 1. Co-elution of product and impurities.2. Product streaking on the silica gel column.1. Optimize the eluent system; try a different solvent system or a gradient elution.2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce streaking of basic compounds.

Experimental Protocols

A representative synthetic approach for preparing a mono-N-substituted piperazine is outlined below. Note that specific conditions for the synthesis of this compound may vary.

1. Boc Protection of (S)-3-ethylpiperazine:

  • Objective: To selectively protect one of the nitrogen atoms of (S)-3-ethylpiperazine with a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve (S)-3-ethylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent dropwise to the stirred piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-Boc-protected piperazine.

2. N-Ethylation of (S)-tert-butyl piperazine-3-carboxylate:

  • Objective: To introduce an ethyl group at the unprotected nitrogen atom.

  • Procedure:

    • Dissolve the mono-Boc-protected piperazine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

    • Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) (1.1 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain this compound.

Data Presentation

Table 1: Hypothetical Yield Comparison for N-Ethylation under Various Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF601265
2K₂CO₃Acetonitrile601258
3Et₃NDMF80872
4Et₃NAcetonitrile80868
5Cs₂CO₃DMFRoom Temp2475

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End Start Low Yield Observed Analyze_Mixture Analyze Reaction Mixture (TLC/LC-MS) Start->Analyze_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Mixture->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Purification_Issues Issues During Workup/Purification? Side_Products->Purification_Issues No Modify_Stoichiometry Modify Stoichiometry/ Reagent Addition Side_Products->Modify_Stoichiometry Yes Refine_Purification Refine Purification Protocol Purification_Issues->Refine_Purification Yes Improved_Yield Improved Yield Purification_Issues->Improved_Yield No Optimize_Conditions->Improved_Yield Modify_Stoichiometry->Improved_Yield Refine_Purification->Improved_Yield

Caption: Troubleshooting workflow for low yield synthesis.

References

How to improve the purity of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chemical and chiral purity of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include:

  • Di-tert-butyl piperazine-1,4-dicarboxylate: This results from the protection of both nitrogen atoms of the piperazine ring.[1]

  • Unreacted starting materials: Residual piperazine or Boc-anhydride may be present.

  • (R)-enantiomer: The opposite enantiomer can be a significant impurity depending on the synthetic route.

  • Solvent residues: Residual solvents from the reaction or workup can be trapped in the final product.

Q2: My final product is an oil, but I have seen it reported as a solid. How can I solidify it?

A2: The oily nature of the product could be due to residual solvents or other impurities. Purification by column chromatography followed by solvent removal under high vacuum can help. If the product is pure and still an oil, attempting to form a salt (e.g., a hydrochloride salt) can often induce crystallization.[2]

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques is recommended:

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • LC-MS: To confirm the molecular weight and identify impurities.

  • GC-MS: Can be used to identify volatile impurities and byproducts.[1]

Troubleshooting Guides

Issue 1: Low Chemical Purity after Synthesis

Low chemical purity is often due to side reactions or incomplete reactions. The following troubleshooting workflow can help address this issue.

G start Low Chemical Purity check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities di_boc Di-Boc Impurity Present? check_impurities->di_boc starting_material Starting Material Present? di_boc->starting_material No optimize_boc Optimize Boc-Anhydride Stoichiometry di_boc->optimize_boc Yes other_impurity Other Impurities? starting_material->other_impurity No optimize_reaction Optimize Reaction Time/ Temperature starting_material->optimize_reaction Yes column_chromatography Purify via Column Chromatography other_impurity->column_chromatography Yes recrystallization Purify via Recrystallization other_impurity->recrystallization Consider optimize_boc->column_chromatography optimize_reaction->column_chromatography end High Purity Product column_chromatography->end recrystallization->end

Caption: Troubleshooting workflow for low chemical purity.

Issue 2: Low Enantiomeric Purity

Low enantiomeric excess (e.e.) indicates a need for chiral purification or optimization of an asymmetric synthesis step.

G start Low Enantiomeric Purity (<99% e.e.) chiral_hplc Confirm e.e. with Chiral HPLC start->chiral_hplc prep_hplc Preparative Chiral HPLC chiral_hplc->prep_hplc Direct Method diastereomeric_salt Diastereomeric Salt Recrystallization chiral_hplc->diastereomeric_salt Alternative Method assess_purity Assess Purity of Fractions prep_hplc->assess_purity diastereomeric_salt->assess_purity end High Enantiomeric Purity (>99% e.e.) assess_purity->end

Caption: Workflow for improving enantiomeric purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a standard method for removing both polar and non-polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM/acetone).

  • Column Packing: Pack the column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate. For Boc-protected piperazines, a system like dichloromethane with a small percentage of acetone can also be effective.[3]

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexanes/Ethyl Acetate or DCM/Acetone
Example Gradient Start with 98:2 DCM/Acetone, increasing acetone %
Protocol 2: Recrystallization

Recrystallization is effective for removing small amounts of impurities from a solid product.

Materials:

  • Crude this compound (should be a solid or semi-solid)

  • Recrystallization solvent (e.g., isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask, heat source, ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Isopropanol has been shown to be effective for similar compounds.[4]

  • Dissolution: Add a minimal amount of the hot solvent to the crude product in an Erlenmeyer flask until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Solvent SystemPurity Improvement (Illustrative)
Isopropanol95% to >99%
Ethyl Acetate/Hexanes92% to >98.5%
Protocol 3: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak series)

  • Mobile phase: Hexane, Isopropanol (IPA)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral column.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess (% e.e.).

ParameterTypical Conditions
Column Chiralpak AD-H or similar
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm

This technical support guide provides a starting point for troubleshooting and improving the purity of this compound. Experimental conditions may need to be optimized for specific impurity profiles and laboratory setups.

References

Common side reactions in the synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. The following information addresses common side reactions and other issues that may be encountered during the synthesis of this chiral piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for synthesizing this compound is through the N-Boc protection of a chiral precursor, (S)-2-ethylpiperazine. This method is often favored due to its selectivity and the stability of the Boc protecting group under various reaction conditions. The reaction typically involves dissolving (S)-2-ethylpiperazine in a suitable solvent, such as dichloromethane, and then slowly adding di-tert-butyl dicarbonate (Boc)₂O at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.[1]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The synthesis of this compound can be accompanied by several side reactions that may affect the yield and purity of the final product. The most frequently encountered side reactions include:

  • Di-Boc protection: The formation of the di-Boc protected piperazine, where both nitrogen atoms of the piperazine ring are protected by a Boc group. This occurs due to the reactivity of the second nitrogen atom.

  • Formation of diastereomers: If the starting material is not enantiomerically pure or if racemization occurs during the synthesis, a mixture of diastereomers can be formed.

  • Over-alkylation: In syntheses involving alkylation steps, there is a risk of over-alkylation, leading to the formation of quaternary ammonium salts or di-substituted products.

  • Byproducts from reducing agents: In syntheses that employ reductive amination, byproducts from the reducing agent, such as borate salts from sodium triacetoxyborohydride, can complicate the purification process.[2]

Q3: How can I minimize the formation of the di-Boc protected byproduct?

To minimize the formation of the di-Boc protected byproduct, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the piperazine starting material relative to the di-tert-butyl dicarbonate can help favor the mono-Boc protected product. Additionally, slow, dropwise addition of the di-tert-butyl dicarbonate to the reaction mixture at a low temperature (e.g., 0°C) can improve the selectivity of the reaction.

Q4: What are the best practices for purifying the final product?

Purification of this compound is typically achieved through column chromatography on silica gel. Given the basic nature of the piperazine nitrogen, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent tailing and improve separation. An alternative purification method is acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the pure product can be re-extracted into an organic solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product - Incomplete reaction. - Formation of significant amounts of side products (e.g., di-Boc piperazine). - Loss of product during workup and purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the stoichiometry of reagents and control the reaction temperature. - Employ careful extraction and purification techniques to minimize product loss.
Presence of di-Boc protected byproduct - Excess of di-tert-butyl dicarbonate. - Rapid addition of the Boc anhydride.- Use a slight excess of the starting piperazine. - Add the di-tert-butyl dicarbonate solution slowly and at a reduced temperature.
Broad peaks in NMR spectrum - Presence of residual acidic or basic impurities. - Rotational isomers (rotamers) around the N-Boc amide bond.- Ensure thorough washing and drying of the product. - Consider acquiring the NMR spectrum at an elevated temperature to coalesce the peaks from rotamers.
Racemization of the chiral center - Harsh reaction conditions (e.g., high temperatures, strong acids or bases).- Use mild reaction conditions and avoid prolonged exposure to high temperatures or extreme pH.
Formation of unknown impurities - Decomposition of starting materials or product. - Side reactions with the solvent or other reagents.- Use high-purity starting materials and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

Experimental Protocols

Protocol: Synthesis of this compound via N-Boc Protection

This protocol is adapted from a general procedure for the N-Boc protection of a substituted piperazine.[1]

Materials:

  • (S)-2-Ethylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-ethylpiperazine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the cooled piperazine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.1% triethylamine).

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start: (S)-2-Ethylpiperazine + (Boc)₂O in DCM Reaction Reaction: - Stir at 0°C to RT - Monitor by TLC/LC-MS Start->Reaction Addition Quench Aqueous Workup: - Quench with H₂O - Extraction with DCM Reaction->Quench Reaction Complete Dry Dry & Concentrate: - Wash with brine - Dry over Na₂SO₄ - Concentrate Quench->Dry Purify Purification: Silica Gel Column Chromatography Dry->Purify Product Final Product: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Purify->Product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Coupling Reactions with (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amide coupling reactions involving (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions? A1: Researchers may encounter challenges such as low product yields, side reactions, and difficulties in product purification.[1] The steric bulk from the Boc-protecting group and the ethyl group at the chiral center can hinder the reaction.[1] Additionally, the secondary amine within the piperazine ring can potentially compete in reactions if the Boc group is unintentionally removed.[2]

Q2: Which coupling reagents are most effective for this type of amide bond formation? A2: The choice of coupling reagent is critical. For standard couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) are common.[1] For more sterically hindered or challenging substrates like this compound, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective, leading to faster reactions and higher yields.[1]

Q3: What is the role of a base in these coupling reactions, and which one should I choose? A3: A non-nucleophilic organic base is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.[1] Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[1] A hindered base like DIPEA is often preferred to minimize potential side reactions.[1]

Q4: Can the Boc protecting group be cleaved during the coupling reaction? A4: The tert-butyloxycarbonyl (Boc) group is generally stable under most amide coupling conditions.[2] However, prolonged exposure to even mildly acidic environments can lead to its premature removal.[2] It is crucial to use non-acidic coupling reagents and appropriate bases to ensure the integrity of the Boc group.[2] Deprotection is typically performed as a distinct step using strong acids like trifluoroacetic acid (TFA).[2]

Q5: How can I minimize the risk of epimerization when coupling with a chiral carboxylic acid? A5: Epimerization is a major concern when coupling chiral carboxylic acids.[1] To minimize this side reaction, it is recommended to:

  • Use additives like HOBt or HOAt.[1]

  • Employ coupling reagents known for low epimerization rates, such as HATU or COMU.[1]

  • Maintain low reaction temperatures (e.g., starting at 0 °C).[1]

  • Minimize the pre-activation time of the carboxylic acid before adding the amine.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling reaction.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution Citation
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) or the coupling reagent (1.1-1.5 equivalents) can help drive the reaction to completion.[1][2]
Poor Reagent Solubility Confirm that all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM, acetonitrile). Consider switching to a different solvent system if solubility is an issue.[1]
Deactivated Coupling Reagent Coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[2]

Problem 2: Presence of Multiple Side Products

Side Product Potential Cause Recommended Solution Citation
N-acylurea A common byproduct when using carbodiimide reagents like EDC.Add HOBt to the reaction mixture to minimize the formation of this stable byproduct.[1]
Guanidinylation of Amine Can occur with uronium/aminium reagents (e.g., HATU) if the reagent is in excess or if carboxylic acid activation is slow.Use phosphonium-based reagents like PyBOP. Alternatively, ensure only a slight excess (1.05-1.1 eq.) of the coupling reagent is used and add the amine shortly after activating the acid.[1][2]
Dimerization/Oligomerization The activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another.Ensure the Boc protection is complete and stable throughout the coupling reaction. Avoid conditions that could cause premature deprotection.[2]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical yields obtained under various reaction conditions for the coupling of a generic carboxylic acid with a Boc-protected piperazine. This data is illustrative and serves as a starting point for optimization.

Entry Coupling Reagent (eq.) Additive (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2.0)DCM251665-75
2EDC (1.2)HOBt (1.2)NMM (2.0)DMF251660-70
3HBTU (1.1)-DIPEA (2.0)DMF25480-90
4HATU (1.1) - DIPEA (2.0) DMF 0 to 25 2-4 >90
5PyBOP (1.1)-DIPEA (2.0)DCM25685-95

Based on general observations for sterically hindered couplings.[1]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for coupling a carboxylic acid with this compound.

  • Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.[1]

  • Reagent Addition : To the solution, add HATU (1.1 eq.).[1]

  • Base Addition : Cool the reaction mixture to 0 °C using an ice bath and add DIPEA (2.0-2.5 eq.).[1][2]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours.[1][2]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up A Dissolve Carboxylic Acid (1.0 eq) & Piperazine (1.1 eq) in anhydrous DMF B Add HATU (1.1 eq) A->B C Cool to 0 °C B->C D Add DIPEA (2.0 eq) C->D E Stir at RT for 2-16h D->E F Monitor by TLC / LC-MS E->F F->E Incomplete G Quench & Extract F->G Reaction Complete H Purify Product G->H G Start Low Yield or Side Products? Check_Yield Check Reagent Quality & Stoichiometry Start->Check_Yield Low Yield ID_Side_Product Identify Side Product (LC-MS) Start->ID_Side_Product Side Products Improve_Sol Change Solvent or Increase Temperature Check_Yield->Improve_Sol Reagents OK Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Improve_Sol->Change_Reagent Still Low Yield N_Acylurea N-Acylurea? ID_Side_Product->N_Acylurea Epimerization Epimerization? ID_Side_Product->Epimerization Guanidinylation Guanidinylation? ID_Side_Product->Guanidinylation Sol_Acylurea Add HOBt N_Acylurea->Sol_Acylurea Sol_Epimerization Lower Temp; Use HATU/COMU Epimerization->Sol_Epimerization Sol_Guanidinylation Use PyBOP or Adjust Stoichiometry Guanidinylation->Sol_Guanidinylation

References

Stability and storage conditions for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent potential degradation from atmospheric components. Keeping the container tightly sealed is crucial to minimize exposure to moisture and air. While some suppliers suggest room temperature storage for short periods, colder temperatures (2-8°C) are preferable for extended storage to ensure maximum stability.

Q2: How should I handle the compound during experimental use?

A2: this compound, like many amine derivatives, can be sensitive. It is advisable to handle the compound in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. As some piperazine derivatives are hygroscopic, it is best to minimize the compound's exposure to the atmosphere. Weigh out the required amount quickly and securely reseal the container.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the properties of similar N-Boc protected piperazines, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide (DMF). It is generally not soluble in water.

Q4: Is this compound sensitive to light?

Technical Support Center: N-Boc Deprotection of (S)-3-ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of (S)-3-ethylpiperazine and related piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of (S)-3-ethylpiperazine is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is a common issue. Here are several strategies to improve reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is no longer detected.[1]

  • Elevate Temperature: Gently warming the reaction mixture can accelerate the deprotection. For instance, a reaction might take 3 hours at 50°C but only 1 hour at 80°C. However, use caution as excessive heat can lead to side reactions.[1]

  • Increase Acid Concentration: The concentration and excess of the acid are critical. Using a higher concentration of acid, such as 4M HCl in dioxane or a 25-50% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), can facilitate the complete removal of the Boc group.[1][2]

  • Ensure Proper Stoichiometry: Make sure a sufficient excess of the acidic reagent is used to neutralize the basic nitrogen atoms of the piperazine and catalyze the deprotection.

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: Side reactions can lower your yield and complicate purification. The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[2] This carbocation can alkylate nucleophiles in the reaction mixture, including the deprotected piperazine itself.[2] Here are some common issues and their solutions:

  • t-Butylation: To prevent the tert-butyl cation from reacting with your product, add a scavenger to the reaction mixture.[2] Common scavengers include triisopropylsilane (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 v/v/v TFA/TIS/H₂O).[2]

  • Degradation of Acid-Sensitive Groups: If your derivative contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions can cleave them.[1] In such cases, consider milder deprotection methods.[1]

  • Ring Fragmentation: Although less common, strong acidic conditions can sometimes lead to the fragmentation of the piperazine ring.[1] Careful control of reaction temperature and time is crucial to minimize this.[1]

Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?

A3: A proper work-up is crucial for isolating the deprotected piperazine in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1] Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH), until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform to isolate the free piperazine derivative.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.[1]

Q4: Are there milder alternatives to TFA or HCl for N-Boc deprotection?

A4: Yes, several milder methods can be employed, especially if your substrate is sensitive to strong acids:

  • Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][3]

  • Lewis Acids: Certain Lewis acids (e.g., BF₃·OEt₂, TMSI, TiCl₄, SnCl₄, AlCl₃, ZnBr₂) can be used for Boc deprotection under conditions that are generally milder than strong Brønsted acids.[1][4]

  • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or even water at reflux can effect deprotection without the need for an acid catalyst.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-Boc deprotection of (S)-3-ethylpiperazine derivatives.

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1]
Insufficient amount of acid.Increase the equivalents of acid (e.g., TFA or HCl solution).[1]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[1]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[1] Consider adding a scavenger like TIS.
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1]
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the free base to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to handle.
Co-elution with byproducts during chromatography.Optimize chromatography conditions (e.g., solvent system, stationary phase). Consider derivatization to aid separation.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1]

  • Materials:

    • N-Boc protected (S)-3-ethylpiperazine derivative

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

    • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and typically yields the hydrochloride salt of the deprotected amine.[2]

  • Materials:

    • N-Boc protected (S)-3-ethylpiperazine derivative

    • Methanol or Dioxane

    • 4M HCl in Dioxane solution

    • Diethyl ether (optional)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

    • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1][2]

Visualized Troubleshooting Workflow

G start Start: N-Boc Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (e.g., 40-50°C) incomplete->increase_temp increase_acid Increase Acid Equivalents incomplete->increase_acid workup Proceed to Work-up complete->workup increase_time->check_completion increase_temp->check_completion increase_acid->check_completion analyze_yield Analyze Yield & Purity workup->analyze_yield low_yield Low Yield / Impure analyze_yield->low_yield No good_yield Good Yield & Purity analyze_yield->good_yield Yes add_scavenger Add Scavenger (e.g., TIS) low_yield->add_scavenger Side Products? milder_conditions Use Milder Conditions low_yield->milder_conditions Degradation? optimize_workup Optimize Work-up (pH, extractions) low_yield->optimize_workup Losses? end End: Purified Product good_yield->end add_scavenger->start milder_conditions->start optimize_workup->workup

Caption: Troubleshooting workflow for N-Boc deprotection of piperazine derivatives.

References

Purification techniques for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective purification techniques for this compound are flash column chromatography and crystallization. Often, a preliminary purification is achieved through an aqueous workup (acid-base extraction) to remove ionic impurities before proceeding to chromatography or crystallization.

Q2: My crude product is an oil and fails to crystallize. What steps can I take?

It is common for Boc-protected amines to be oils or low-melting solids. If direct crystallization fails, consider the following:

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil to induce crystallization.[1]

  • Solvent Trituration/Slurrying: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and stir or sonicate the mixture. This can sometimes induce precipitation or solidification.[1]

  • Concentration from a Non-polar Solvent: Dissolve the oil in a minimal amount of a slightly more polar solvent (e.g., ethyl acetate) and then add a large excess of a non-polar solvent like hexanes. Slowly evaporate the solvent, which may promote crystallization.

  • Flash Column Chromatography: If crystallization is unsuccessful, flash chromatography is the most reliable alternative to isolate the pure product as an oil.

Q3: How can I remove the common di-tert-butoxycarbonyl (di-Boc) protected piperazine byproduct?

The formation of a disubstituted byproduct, where both piperazine nitrogens are protected, is a potential issue.[2] This byproduct is significantly less polar than the desired mono-Boc product. Flash column chromatography is highly effective for this separation. The desired mono-protected product will have a lower Rf value and elute later from the column than the non-polar di-Boc impurity.

Q4: What is the best method to determine the enantiomeric purity of my final product?

The most accurate method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[3][4][] Columns such as those with polysaccharide-based chiral selectors (e.g., Chiralpak® series) are commonly used for separating enantiomers of chiral molecules.[3][6]

Q5: During the reaction workup, what is the purpose of washing with dilute acid and base?

Aqueous acid-base extractions are crucial for initial purification.

  • Acid Wash (e.g., dilute HCl): This step removes any unreacted basic starting materials, such as piperazine, by converting them into their water-soluble hydrochloride salts.[7][8]

  • Base Wash (e.g., saturated NaHCO₃ or dilute NaOH): This wash neutralizes any residual acid from the previous step and removes acidic byproducts.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification 1. Product is partially water-soluble and lost during aqueous workup. 2. Incomplete elution from the chromatography column. 3. Product co-eluted with a closely-running impurity.1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve recovery into the organic layer.[7][8] 2. After the main product has been collected, flush the column with a more polar solvent system (e.g., 10% Methanol in Ethyl Acetate) to ensure all material has eluted. 3. Re-purify the mixed fractions using a shallower solvent gradient or a different solvent system.
Product is Contaminated After Column Chromatography 1. Column was overloaded with crude material. 2. Solvent system polarity was too high initially, causing poor separation. 3. Cracks or channels formed in the silica gel bed.1. Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 2. Start with a less polar eluent and gradually increase the polarity (gradient elution). Use TLC to determine an optimal starting solvent system where the product Rf is ~0.2-0.3. 3. Ensure the silica gel is packed uniformly without air gaps. Pack the column using a slurry method for best results.
Product appears as a smear rather than a distinct spot on TLC 1. The compound may be acidic or basic, causing it to interact strongly with the silica gel. 2. The sample is too concentrated on the TLC plate.1. Add a small amount of a modifier to your TLC developing solvent. For basic compounds like this, add ~1% triethylamine (Et₃N). 2. Dilute your sample before spotting it on the TLC plate.
Poor or No Separation of Enantiomers on Chiral HPLC 1. Incorrect chiral column was selected. 2. The mobile phase is not optimized for separation.1. Screen multiple chiral columns (e.g., Chiralpak IA, IB, IC). Enantiomeric separation is highly substrate-specific.[3] 2. Systematically vary the mobile phase composition. Typical mobile phases are mixtures of hexane/isopropanol or acetonitrile/methanol, often with a small amount of an amine additive like diethylamine (DEA).[3]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Technique Principle Typical Purity Pros Cons
Flash Column Chromatography Adsorption chromatography based on polarity differences.>98%Highly effective for removing byproducts with different polarities (e.g., di-Boc impurity).[2][7]Can be time-consuming and requires significant solvent volumes.
Crystallization / Recrystallization Differential solubility of the product and impurities in a solvent at varying temperatures.>99% (if successful)Can provide very high purity material. Cost-effective for large scales.[2]The compound may be an oil or difficult to crystallize. Can result in lower yields.
Acid-Base Extraction Partitioning of acidic/basic species between aqueous and organic phases based on their protonation state.N/A (Workup step)Excellent for removing ionic impurities and unreacted starting materials.[8][10]Does not remove neutral, organic impurities with similar solubility.

Table 2: Typical Parameters for Flash Column Chromatography

Parameter Recommendation
Stationary Phase Silica Gel, 230-400 mesh[7][11]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.
Example Gradient Start with 100% Hexane, gradually increase to 50-70% Ethyl Acetate in Hexane.
TLC Visualization UV light (if aromatic), or chemical stains like potassium permanganate (KMnO₄) or ninhydrin.
Additive To prevent streaking of the amine on the silica, 0.5-1% triethylamine can be added to the eluent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Develop a TLC plate using various ratios of Hexane/Ethyl Acetate to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent system determined in Step 1. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product from the column.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. Test small batches with various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexanes).

  • Dissolution: Place the crude material in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_start Synthesis Output cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product CrudeProduct Crude Product (Oil or Solid) Workup Dissolve in Organic Solvent (e.g., Ethyl Acetate) CrudeProduct->Workup AcidWash Wash with Dilute Acid (e.g., 1M HCl) Workup->AcidWash BaseWash Wash with Base (e.g., sat. NaHCO3) AcidWash->BaseWash Dry Dry with Na2SO4 & Concentrate BaseWash->Dry PurifyChoice Oil or Solid? Dry->PurifyChoice Chromatography Flash Column Chromatography PurifyChoice->Chromatography Oil Crystallization Crystallization PurifyChoice->Crystallization Solid Analysis Purity & Identity Check (NMR, LC-MS) Chromatography->Analysis Crystallization->Analysis Chiral Enantiomeric Purity (Chiral HPLC) Analysis->Chiral FinalProduct Pure (S)-Enantiomer Chiral->FinalProduct

Caption: General purification workflow for this compound.

G Start Impurity Detected by NMR/LCMS After Initial Purification Q1 What is the nature of the impurity? Start->Q1 Impurity_Polarity Different Polarity (e.g., Di-Boc, Starting Material) Q1->Impurity_Polarity Polarity Difference Impurity_Enantiomer Same Polarity (Likely (R)-enantiomer) Q1->Impurity_Enantiomer No Polarity Difference Sol_Polarity Re-purify with Flash Chromatography: - Use a shallower solvent gradient - Try a different solvent system - Ensure column is not overloaded Impurity_Polarity->Sol_Polarity Sol_Enantiomer Purification requires Chiral Separation: - Preparative Chiral HPLC - Diastereomeric salt resolution Impurity_Enantiomer->Sol_Enantiomer End_Good Purity Confirmed Sol_Polarity->End_Good Sol_Enantiomer->End_Good

Caption: Troubleshooting logic for handling impurities post-purification.

References

Technical Support Center: Purification of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in a crude reaction mixture of this compound?

Common impurities can originate from starting materials, side reactions, and reagents. These may include:

  • Unreacted (S)-2-ethylpiperazine: The starting amine for the Boc-protection step.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Excess protecting group reagent.

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Di-Boc protected piperazine: (S)-di-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate, formed if both nitrogen atoms of the piperazine ring are protected.[1]

  • Residual solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, triethylamine).

  • Enantiomeric impurity: The (R)-enantiomer if the starting material was not enantiomerically pure.

Q2: My purified product is an oil, but I expect a solid. What should I do?

An oily product can be due to residual solvents or the presence of impurities that lower the melting point.[2]

  • Troubleshooting Steps:

    • Remove Residual Solvents: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

    • Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to wash away impurities and induce crystallization.

    • Re-purification: If the product remains an oil, it likely contains significant impurities. Consider re-purification by column chromatography.

    • Salt Formation: Consider converting the product to a hydrochloride salt, which often enhances crystallinity.[3]

Q3: I see multiple spots on my TLC plate after purification. How do I identify and remove these impurities?

  • Identification:

    • Co-spotting: Run a TLC with your purified sample, the crude mixture, and the starting materials side-by-side to identify unreacted starting materials.

    • Staining: Use different TLC stains. For example, ninhydrin can visualize primary and secondary amines like the unreacted piperazine, while a permanganate stain can indicate the presence of other organic impurities.

  • Removal:

    • Column Chromatography: If you have already performed column chromatography, consider optimizing the solvent system. A shallower gradient or a different solvent system (e.g., switching from ethyl acetate/hexane to acetone/chloroform) can improve separation.[3]

    • Acid-Base Extraction: To remove unreacted (S)-2-ethylpiperazine, dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine will move to the aqueous layer. Remember to then neutralize the aqueous layer and extract with an organic solvent if you wish to recover the starting material.

Q4: My yield is very low after column chromatography. How can I improve it?

Low yield can be due to several factors:

  • Product Adsorption on Silica Gel: Highly polar compounds can strongly adhere to silica gel. Try deactivating the silica gel with a small amount of triethylamine in your eluent (e.g., 0.5-1%) to reduce tailing and improve recovery.

  • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the elution time will be very long, leading to band broadening and potential loss of product. Optimize the Rf value of your product to be between 0.2 and 0.4 on TLC before running the column.

  • Incomplete Reaction: Use analytical techniques like ¹H NMR or LC-MS on the crude product to confirm the reaction has gone to completion before purification.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common method for purifying Boc-protected piperazine derivatives.[3][4][5]

1. Preparation:

  • Dry-load the crude this compound onto silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
  • Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.

2. Elution:

  • Carefully add the dry-loaded silica with the adsorbed product to the top of the column.
  • Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the eluent (gradient elution). The optimal gradient will depend on the impurities present but could be, for example, a stepwise increase in ethyl acetate from 5% to 30%.
  • Collect fractions and monitor them by TLC.

3. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

If the crude product is a solid or can be solidified, recrystallization can be an effective purification method.

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvent systems include hexane/ethyl acetate or isopropanol/water mixtures.
  • Test solubility in small vials before attempting a large-scale recrystallization.

2. Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent system.
  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Further cool the solution in an ice bath to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under high vacuum.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for a hypothetical crude sample of this compound.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities Removed
Column Chromatography (EtOAc/Hexane)75%98.5%85%(S)-2-ethylpiperazine, (Boc)₂O
Recrystallization (Hexane/EtOAc)75% (as a solid)97.2%70%Di-Boc protected piperazine
Acid-Base Extraction followed by Column Chromatography75%99.1%80%(S)-2-ethylpiperazine, other basic impurities

Visualizations

Workflow for Purification and Analysis

G cluster_0 Purification cluster_1 Analysis Crude Crude Product Column Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal TLC TLC Crude->TLC Initial Check Pure Pure Product Column->Pure Column->TLC Fraction Monitoring Recrystal->Pure HPLC HPLC/GC-MS Pure->HPLC Purity Check NMR NMR/MS Pure->NMR Structure Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Impurity Removal

G Impurity Impurity Detected by TLC/HPLC Is_Base Is it a basic impurity? (e.g., unreacted amine) Impurity->Is_Base Is_Nonpolar Is it non-polar? (e.g., (Boc)₂O, di-Boc) Is_Base->Is_Nonpolar No AcidWash Perform Acid Wash Is_Base->AcidWash Yes Column Optimize Column Chromatography (e.g., shallower gradient) Is_Nonpolar->Column Yes Recrystal Attempt Recrystallization/ Trituration Is_Nonpolar->Recrystal No/Maybe Done Pure Product AcidWash->Done Column->Done Recrystal->Done

Caption: Decision tree for troubleshooting the removal of common impurities.

References

Technical Support Center: Optimizing Reaction Parameters for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and optimization of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for preparing enantiomerically pure this compound?

A1: A widely adopted strategy involves a multi-step synthesis starting from a chiral precursor, typically (S)-2-aminobutanoic acid. This approach ensures control over the stereochemistry at the C3 position. The general sequence involves the formation of a chiral 1,2-diamine intermediate, followed by cyclization to form the piperazine ring, and finally, selective N-Boc protection.[1] Alternative methods, such as the asymmetric hydrogenation of a corresponding pyrazine, can also be employed.[2][3]

Q2: During the Boc protection step, I am observing a significant amount of the 1,4-di-Boc-substituted byproduct. How can I improve the selectivity for mono-substitution?

A2: The formation of a di-substituted byproduct is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring.[4] To favor mono-substitution, you can employ several strategies:

  • Stoichiometry Control: Use of a slight excess (1.0-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O is typical. Carefully controlling the stoichiometry is crucial.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Conditions: Running the reaction at lower temperatures and monitoring it closely to stop once the starting material is consumed can minimize the formation of the di-substituted product.[5]

Q3: The purification of the final product is challenging due to its basicity and solubility. What are the recommended purification techniques?

A3: The basic nature of piperazine derivatives can lead to streaking on standard silica gel columns.[4] Consider the following purification methods:

  • Column Chromatography: Use deactivated silica gel or alumina. A common eluent system is dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine (Et₃N) (e.g., 0.5-1%) to prevent streaking.

  • Acid-Base Extraction: The product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to re-extract the free-base product into an organic solvent.

  • Crystallization/Salt Formation: In some cases, crystallization of the free base or formation of a crystalline salt (e.g., hydrochloride or fumarate) can be an effective purification method.

Q4: My Boc-protection reaction is sluggish or incomplete. What are the potential causes?

A4: Incomplete Boc protection can stem from several factors:

  • Reagent Quality: Ensure the (Boc)₂O is fresh, as it can degrade over time.

  • Solvent Choice: The reaction is typically run in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure your starting material is fully dissolved.[6] For substrates with poor solubility, using a solvent mixture or a different solvent might be necessary.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often required to scavenge the acid formed during the reaction. Ensure an adequate amount (at least 1.1 equivalents) is used.

  • Temperature: While the reaction is often started at 0 °C to control selectivity, it may need to be warmed to room temperature and stirred for several hours to go to completion.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Piperazine Ring Cyclization Step
  • Question: My cyclization reaction to form the (S)-3-ethylpiperazine ring is resulting in a low yield. What are the common pitfalls?

  • Answer: Low yields in the cyclization step often point to issues with the reaction conditions or the stability of intermediates.

Potential Cause Troubleshooting Recommendation
Inefficient Leaving Group Ensure the hydroxyl group of the precursor was effectively converted to a good leaving group (e.g., tosylate, mesylate, or halide). Verify the conversion by NMR or LC-MS before proceeding.
Suboptimal Base The choice of base is critical for the intramolecular SN2 reaction. If a weak base is used, the reaction may be slow. If a strong, sterically hindered base is used, elimination side reactions can occur. Screen bases like K₂CO₃, Cs₂CO₃, or DIPEA.
Incorrect Temperature High temperatures can promote side reactions, while low temperatures may render the reaction too slow. An optimal temperature, often between 60-100 °C depending on the solvent, should be determined experimentally. Monitor progress by TLC or LC-MS.
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often used for cyclization reactions but can be difficult to remove. Acetonitrile is also a common choice.
Issue 2: Racemization of the Chiral Center
  • Question: I am concerned about the potential for racemization at the C3 position during synthesis. At which steps is this most likely to occur, and how can it be prevented?

  • Answer: Racemization is a risk, particularly under harsh reaction conditions (strong base or high heat).

Potential Cause Troubleshooting Recommendation
Harsh Basic Conditions Steps involving strong bases can potentially deprotonate the stereogenic center, leading to racemization. Use the mildest base necessary to achieve the desired transformation.[1]
High Temperatures Prolonged heating can sometimes lead to epimerization. Minimize reaction times and temperatures wherever possible.
Intermediate Instability Certain intermediates may be prone to racemization. It is crucial to proceed to the next step quickly after forming a sensitive intermediate.
Verification Use chiral HPLC or NMR with a chiral shift reagent to verify the enantiomeric excess (ee) of your final product and key intermediates.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-ethylpiperazine

This protocol assumes the availability of a suitable chiral diamine precursor, such as (S)-N¹-benzyl-1-aminobutane-2-amine.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chiral diamine precursor (1.0 equiv.) and a suitable chloroacetylating agent (e.g., chloroacetyl chloride, 1.1 equiv.) in an aprotic solvent like DCM. Cool the mixture to 0 °C.

  • Acylation: Slowly add a base such as triethylamine (1.2 equiv.) to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates the completion of the acylation.

  • Cyclization: After the initial reaction, add a stronger base like potassium carbonate (3.0 equiv.) and a higher-boiling solvent such as acetonitrile. Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction for the formation of the piperazinone intermediate.

  • Reduction: Cool the reaction mixture and filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the crude piperazinone in THF and carefully add a reducing agent like LiAlH₄ (2.0-3.0 equiv.) at 0 °C. Allow it to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-3-ethylpiperazine.

Protocol 2: Mono-Boc Protection of (S)-3-ethylpiperazine
  • Preparation: Dissolve crude (S)-3-ethylpiperazine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) in a small amount of DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS to ensure consumption of the starting material while minimizing di-Boc formation.[5]

  • Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), typically with 0.5% triethylamine added to the eluent system, to isolate the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product & Analysis start_mat (S)-2-Aminobutanoic Acid Derivative diamine Chiral Diamine Formation start_mat->diamine Reduction & Amination cyclization Piperazine Ring Cyclization diamine->cyclization Intramolecular Substitution boc_protection N-Boc Protection cyclization->boc_protection Add (Boc)2O purification Purification (Chromatography) boc_protection->purification product (S)-tert-butyl 3-ethylpiperazine- 1-carboxylate purification->product analysis QC Analysis (NMR, HPLC, MS) product->analysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield or Purity of Mono-Boc Product check_sm Is (S)-3-ethylpiperazine pure? start->check_sm repurify_sm Repurify starting material (distillation or salt formation) check_sm->repurify_sm No check_reagents Are (Boc)2O and solvents fresh/anhydrous? check_sm->check_reagents Yes use_fresh Use fresh (Boc)2O and dry solvents check_reagents->use_fresh No check_conditions Review Reaction Conditions check_reagents->check_conditions Yes temp Was reaction run at 0°C then warmed to RT? check_conditions->temp adjust_temp Optimize temperature profile. Monitor by TLC/LC-MS. temp->adjust_temp No stoich Was (Boc)2O added slowly? (1.0-1.2 eq.) temp->stoich Yes adjust_stoich Adjust stoichiometry and use dropwise addition at 0°C. stoich->adjust_stoich No purification Optimize Purification stoich->purification Yes column_mod Use deactivated silica/alumina or add Et3N to eluent. purification->column_mod

Caption: Troubleshooting flowchart for low yield in N-Boc protection.

References

How to prevent racemization of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical integrity of this chiral building block during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound (containing only the S-enantiomer) into a mixture of both the S- and R-enantiomers. The chiral center in this compound is the carbon at the 3-position bearing the ethyl group. The biological activity of downstream compounds often depends on a precise three-dimensional structure. The presence of the undesired R-enantiomer can lead to reduced efficacy, altered pharmacology, or off-target effects, making the control of stereochemistry a regulatory and scientific necessity.

Q2: Under what conditions is racemization most likely to occur?

A2: Racemization of 3-substituted piperazines is most probable under conditions that can facilitate the removal of the proton at the chiral C3 position. Key risk factors include:

  • Strong Bases: Exposure to strong bases can deprotonate the C3 carbon, leading to a planar, achiral enolate-like intermediate, which can be re-protonated from either face to yield a racemic mixture.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of racemization, especially in the presence of even weak bases.

  • Harsh Deprotection Conditions: While the N-Boc group is acid-labile, prolonged exposure to very strong acids or high temperatures during deprotection can potentially compromise stereochemical integrity, although base-mediated racemization is a more common concern.

Q3: I need to perform a reaction on the secondary amine (N4). How can I prevent racemization of the adjacent chiral center?

A3: When performing reactions such as N-alkylation or amide coupling at the N4 position, the primary goal is to avoid conditions that make the C3 proton acidic and labile. Key recommendations include:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of smaller, stronger bases like triethylamine (TEA) or metal hydroxides.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C or room temperature) and avoid heating unless absolutely necessary. Monitor reactions closely to prevent unnecessarily long exposure to basic conditions.

  • Reaction Type: For N-alkylation, use reactive electrophiles to ensure the reaction proceeds quickly at lower temperatures. For amide couplings, use modern coupling agents that minimize racemization risk (e.g., HATU, HBTU).

Q4: How can I verify the enantiomeric purity of my material?

A4: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the S- and R-enantiomers, allowing for their quantification. While a specific method for the title compound is not widely published, a general approach for 3-substituted piperazines involves screening polysaccharide-based columns.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Loss of enantiomeric excess (ee%) after N-alkylation or coupling. Base-induced racemization. Switch to a sterically hindered base like diisopropylethylamine (DIPEA). Ensure the base is added slowly at a low temperature (0 °C).
Elevated reaction temperature. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature if needed.
Prolonged reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Racemization detected after Boc-deprotection. Harsh acidic conditions. While less common than base-induced racemization, prolonged heating in strong acid could be a factor. Ensure the deprotection is performed at room temperature or below and for the minimum time required.
Contamination with base during workup. During the neutralization step of an acidic workup, localized high concentrations of a strong base (like NaOH) can cause racemization. Use a milder base like sodium bicarbonate or add the strong base slowly to a vigorously stirred, cooled solution.
Inconsistent or poor separation of enantiomers on chiral HPLC. Incorrect column or mobile phase. Screen multiple chiral columns (e.g., Chiralpak IA, IB, IC) with different mobile phase systems (normal phase, polar organic). Polysaccharide-based CSPs are often effective for this class of compounds.
Compound is derivatized or still protected. Ensure you are analyzing the correct compound. The separation behavior of the Boc-protected piperazine will be different from the deprotected free amine. The free amine may require derivatization to be seen by a UV detector.

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC (General Method)

This protocol provides a starting point for developing a specific method for this compound, based on methods used for analogous 3-substituted chiral piperazines.[1]

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Daicel ChiralPak IA, IB, or IC column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase Screening:

    • System 1 (Normal Phase): Heptane/Ethanol gradient. For example, start with a gradient of 5% ethanol in heptane, increasing to 90% ethanol over 10 minutes.[1]

    • System 2 (Polar Organic): Methanol or Ethanol with an additive. An acidic additive (0.1% TFA) or a basic additive (0.1% DEA) may be required to achieve good peak shape and separation.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25-30 °C.

    • Detection: UV at 210 nm (as the Boc-carbamate has a weak chromophore).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample to determine the peak areas and calculate the enantiomeric excess (%ee).

Protocol 2: N-Alkylation of the N4-Position with Minimal Racemization

This protocol is adapted from a procedure for a similar 3-ethylpiperazine derivative and is designed to preserve stereochemical integrity.[2]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like methanol (10 mL per mmol of substrate).

  • Addition of Reactants: Add the alkylating agent (e.g., oxetan-3-one, 2.0 eq.).

  • Reducing Agent and Lewis Acid: Add sodium cyanoborohydride (NaBH₃CN, 2.5 eq.) and zinc chloride (ZnCl₂, 2.5 eq.).[2]

  • Reaction: Stir the mixture at 50 °C for 5 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with an organic solvent such as dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by silica gel column chromatography.

  • Confirmation: Verify the enantiomeric purity of the product using the developed chiral HPLC method.

Visual Guides

Logical Workflow for Troubleshooting Racemization

This diagram outlines the decision-making process when racemization is detected in a reaction product.

G start Racemization Detected (ee% < 99%) check_sm Check ee% of Starting Material start->check_sm sm_ok Starting Material is Enantiopure (ee% > 99%) check_sm->sm_ok Yes sm_bad Starting Material is Already Racemized check_sm->sm_bad No check_reaction Analyze Reaction Conditions sm_ok->check_reaction end_bad Source New Starting Material sm_bad->end_bad base_issue Is a strong or sterically small base used (e.g., TEA, KOH)? check_reaction->base_issue temp_issue Was the reaction heated? base_issue->temp_issue No solve_base Switch to Hindered Base (e.g., DIPEA) base_issue->solve_base Yes time_issue Was the reaction time prolonged? temp_issue->time_issue No solve_temp Run at Lower Temp (e.g., 0°C -> RT) temp_issue->solve_temp Yes solve_time Monitor and Stop Reaction Upon Completion time_issue->solve_time Yes end_good Problem Solved: Chirality Preserved solve_base->end_good solve_temp->end_good solve_time->end_good G cluster_factors Influencing Factors center Stereochemical Stability of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Base Base Strength & Steric Hindrance center->Base  Critical Temperature Reaction Temperature center->Temperature  High Impact Time Reaction Time center->Time  Moderate Impact Solvent Solvent Polarity center->Solvent  Substrate Dependent

References

Technical Support Center: Monitoring (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving (S)-tert-butyl 3-ethylpiperazine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for LC-MS analysis?

This compound is a building block often used in pharmaceutical synthesis.[1][2] Its key properties for LC-MS are:

  • Molecular Formula: C11H22N2O2[1][3]

  • Molecular Weight: 214.31 g/mol [1]

  • Structure: It contains a piperazine ring with a Boc (tert-butoxycarbonyl) protecting group and an ethyl group. The Boc group is known to be thermally labile and prone to fragmentation under certain MS conditions.[4]

Q2: What is the expected mass-to-charge ratio (m/z) for my compound in positive ionization mode?

In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if glassware is not scrupulously clean or if salts are present in the mobile phase.

Data Presentation: Expected Ions

Ion Species Description Expected m/z
[M+H]+ Protonated Molecule 215.17
[M+Na]+ Sodium Adduct 237.15
[M+K]+ Potassium Adduct 253.13
[M-C4H8+H]+ Loss of Isobutylene (56 Da) 159.12

| [M-Boc+H]+ | Loss of Boc group (100 Da) | 115.12 |

Note: The exact mass may vary slightly based on instrument calibration.

Q3: Why can't I find the molecular ion peak [M+H]+ at m/z 215.17?

The inability to detect the protonated molecular ion is a common issue when analyzing Boc-protected amines.[5]

  • In-source Fragmentation: The Boc group is acid-labile and can fragment within the mass spectrometer's ion source before detection.[4] This results in prominent fragment ions instead of the parent ion. Look for ions corresponding to the loss of isobutylene (m/z 159.12) or the entire Boc group (m/z 115.12).[6]

  • Sub-optimal Ionization: The ion source parameters (e.g., temperatures, gas flows, capillary voltage) may not be optimized for your compound. Softer ionization conditions can sometimes reduce fragmentation.[4]

Troubleshooting Guide

Q4: I am seeing poor peak shape (e.g., tailing, fronting, or broad peaks). What can I do?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Cause: Secondary interactions with the column stationary phase. Piperazines are basic and can interact with residual silanols on C18 columns.

    • Solution: Add a mobile phase modifier like 0.1% formic acid to both your aqueous and organic solvents. This protonates the analyte and suppresses silanol interactions, typically improving peak shape.[7]

  • Cause: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample further. A typical concentration for LC-MS analysis is in the range of 1-10 µg/mL.[6]

  • Cause: Inappropriate solvent for sample dissolution. If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.

Q5: My product is not showing up in the chromatogram, or the signal is very weak. What should I check?

A weak or absent signal can be due to several factors related to the reaction or the analysis.

  • Cause: Low reaction conversion.

    • Solution: Before blaming the LC-MS, consider if the reaction has proceeded as expected. Cross-verify with another technique if possible (e.g., TLC).

  • Cause: Poor ionization efficiency or ion suppression.

    • Solution 1: Ensure your MS source parameters are optimized.[6]

    • Solution 2: Your reaction mixture may contain non-volatile salts or other components that suppress the ionization of your target analyte. Dilute the sample significantly or consider a simple solid-phase extraction (SPE) cleanup step.

  • Cause: Incorrect m/z is being monitored.

    • Solution: Ensure you are monitoring for the correct mass, including potential adducts and fragments. Perform a full scan analysis first to identify all major ions before switching to a targeted method like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[8]

Q6: I see many unexpected peaks in my chromatogram. What could they be?

Unexpected peaks can originate from the reaction itself or from the analytical process.

  • Cause: Reaction byproducts or impurities from starting materials.

    • Solution: Analyze your starting materials by LC-MS to create a baseline. Use the mass spectrometer to get the m/z of the unknown peaks, which can provide clues to their identity (e.g., dimerization, side reactions, or degradation products).

  • Cause: Contamination from solvents, vials, or the LC-MS system.

    • Solution: Run a "blank" injection (injecting only your mobile phase or sample solvent) to identify system-related peaks.

  • Cause: In-source fragmentation.

    • Solution: As mentioned, the Boc group is labile. Some of the "unexpected" peaks may be fragments of your starting material or product. Check for masses corresponding to characteristic neutral losses.[5][6]

Experimental Protocols

Q7: Can you provide a standard LC-MS protocol for monitoring a reaction involving this compound?

Yes, here is a general protocol that serves as a good starting point. It should be optimized for your specific instrument and reaction.

1. Sample Preparation

  • Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
  • Quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This immediately stops the reaction and prepares it for analysis.
  • If the initial dilution is still too concentrated, perform a further serial dilution to reach a final concentration of approximately 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.

2. LC-MS Method Parameters

The use of a triple-quadrupole LC-MS/MS system is highly effective for this type of analysis due to its sensitivity and selectivity.[9][10]

Data Presentation: Example LC-MS Parameters

Parameter Setting
LC System UHPLC or HPLC System
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)[11]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C[12]
Injection Vol. 1 - 5 µL[11][12]
MS System Triple Quadrupole or High-Resolution MS (e.g., Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Scan Mode Full Scan (to identify products), followed by MRM (for quantification)[9][12]
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C

| MRM Transition | Example for starting material: 215.17 -> 159.12 (Loss of isobutylene) |

Visualizations

G

G

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-tert-butyl 3-ethylpiperazine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, potency, and toxicity. This guide provides a comparative overview of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate and (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, two chiral building blocks pivotal in the synthesis of advanced pharmaceutical agents. While direct comparative biological data for these specific intermediates is not extensively published, this document outlines the fundamental principles of their stereospecific synthesis, analytical separation, and the potential implications of their chirality on the activity of downstream drug candidates.

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs targeting various conditions, from central nervous system disorders to cancer. The introduction of a chiral center, such as the ethyl group at the 3-position in the compounds of interest, allows for fine-tuning of the molecule's interaction with its biological target. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug development.

Physicochemical Properties

The fundamental physicochemical properties of the (S) and (R) enantiomers of tert-butyl 3-ethylpiperazine-1-carboxylate are identical in an achiral environment. However, their interaction with plane-polarized light (optical rotation) and their behavior in a chiral environment (e.g., interaction with a chiral stationary phase in HPLC or a biological receptor) will differ.

PropertyThis compound(R)-tert-butyl 3-ethylpiperazine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol 214.31 g/mol
Appearance Typically an oil or low-melting solidTypically an oil or low-melting solid
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Soluble in organic solvents (e.g., DCM, EtOAc)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Chirality (S)-configuration at C3(R)-configuration at C3

Note: The sign of optical rotation (+/-) is an experimentally determined value and does not directly correlate with the (S)/(R) designation.

Experimental Methodologies

Stereospecific Synthesis

The synthesis of enantiomerically pure (S)- and (R)-tert-butyl 3-ethylpiperazine-1-carboxylate is crucial for their use as chiral building blocks. A common strategy involves the use of a chiral starting material.

Protocol for Stereospecific Synthesis of this compound:

  • Starting Material: Commercially available (S)-2-aminobutanol.

  • Step 1: Aziridine Formation. The amino alcohol is converted to a chiral aziridine. This can be achieved through a multi-step process involving N-protection, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent intramolecular cyclization under basic conditions.

  • Step 2: Ring Opening of Aziridine. The chiral aziridine is reacted with an N-Boc protected ethylenediamine derivative. The nucleophilic attack of the amine on the less hindered carbon of the aziridine ring opens the ring to form a diamine intermediate.

  • Step 3: Cyclization to Piperazine. The resulting diamine undergoes an intramolecular cyclization to form the piperazine ring. This step may require activation of a leaving group.

  • Step 4: N-Boc Protection. The secondary amine of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Purification: The final product is purified by flash column chromatography on silica gel.

The synthesis of the (R)-enantiomer would follow an analogous route starting from (R)-2-aminobutanol.

G cluster_S Synthesis of (S)-enantiomer cluster_R Synthesis of (R)-enantiomer S_start (S)-2-aminobutanol S_aziridine (S)-ethyl aziridine S_start->S_aziridine Aziridination S_diamine Chiral Diamine Intermediate S_aziridine->S_diamine Ring Opening S_piperazine (S)-3-ethylpiperazine S_diamine->S_piperazine Cyclization S_final This compound S_piperazine->S_final Boc Protection R_start (R)-2-aminobutanol R_aziridine (R)-ethyl aziridine R_start->R_aziridine Aziridination R_diamine Chiral Diamine Intermediate R_aziridine->R_diamine Ring Opening R_piperazine (R)-3-ethylpiperazine R_diamine->R_piperazine Cyclization R_final (R)-tert-butyl 3-ethylpiperazine-1-carboxylate R_piperazine->R_final Boc Protection

Stereospecific synthesis workflow.
Chiral Purity Analysis

Ensuring the enantiomeric excess (e.e.) of the synthesized chiral intermediates is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for this analysis.

Protocol for Chiral HPLC Separation:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A column with a chiral selector, such as a polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) or a Pirkle-type CSP.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the relative peak areas.

G racemic_mixture Racemic Mixture of (S) and (R) enantiomers hplc_system Chiral HPLC System racemic_mixture->hplc_system chiral_column Chiral Stationary Phase (CSP) hplc_system->chiral_column detector UV Detector chiral_column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram

Workflow for chiral purity analysis by HPLC.

Hypothetical Biological Comparison

As these molecules are primarily intermediates, they are not expected to have high intrinsic biological activity. However, their stereochemistry will be critical for the activity of the final drug molecules synthesized from them. Below is a hypothetical comparison of the potential biological activities of two theoretical drug candidates, "Drug S" and "Drug R," derived from the (S) and (R) enantiomers, respectively.

Let's assume "Drug S" and "Drug R" are designed as antagonists for a hypothetical G-protein coupled receptor (GPCR), "Target X."

ParameterDrug S (from S-enantiomer)Drug R (from R-enantiomer)Rationale
Binding Affinity (Ki) 5 nM500 nMThe (S)-configuration of the ethyl group may allow for an optimal hydrophobic interaction with a specific pocket in the binding site of Target X, leading to higher affinity. The (R)-configuration may introduce steric hindrance, reducing binding affinity.
Functional Activity Inverse AgonistAntagonistThe precise orientation of the ethyl group in "Drug S" might stabilize an inactive conformation of the receptor, leading to inverse agonism. "Drug R" may only block the binding of the endogenous ligand without affecting the basal activity of the receptor.
In Vivo Efficacy HighLowHigher affinity and potent functional activity of "Drug S" would likely translate to greater efficacy in a relevant animal model of disease.
Pharmacokinetics (t½) 8 hours6 hoursStereoselectivity in drug metabolism is common. The (S)-enantiomer might be a poorer substrate for a key metabolic enzyme (e.g., a cytochrome P450 isozyme) compared to the (R)-enantiomer, leading

Comparative Analysis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate derivatives, supported by experimental data and detailed methodologies. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for the rational design of novel therapeutics.

The this compound core provides a versatile platform for developing a wide range of therapeutic agents. The chiral center at the 3-position and the Boc-protected nitrogen at the 1-position allow for precise stereochemical control and facile derivatization, respectively. This guide focuses on the comparative analysis of a series of N-substituted derivatives, evaluating their potential impact on biological activity against a hypothetical G-protein coupled receptor (GPCR), Target X.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro potency of a series of synthesized this compound derivatives. The primary modification is the substituent at the N4-position of the piperazine ring, exploring the impact of various aryl and heteroaryl groups on the binding affinity to Target X.

Compound IDN4-SubstituentIC50 (nM) for Target X
1a Phenyl150
1b 4-Fluorophenyl85
1c 4-Chlorophenyl70
1d 4-Methoxyphenyl250
1e 2-Pyridyl45
1f 3-Pyridyl90
1g 4-Pyridyl30
1h Benzyl350

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on common trends observed in similar piperazine-based GPCR antagonists.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key SAR trends for this series of this compound derivatives:

  • Aromatic Substitution is Favorable: Direct attachment of an aromatic or heteroaromatic ring to the N4-nitrogen generally confers higher potency compared to an aliphatic substituent like benzyl (compare 1a-g to 1h ).

  • Electronic Effects on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (1b ) and chlorine (1c ), enhance the binding affinity compared to the unsubstituted phenyl ring (1a ). Conversely, an electron-donating group like methoxy (1d ) leads to a decrease in potency.

  • Position of Nitrogen in Pyridyl Ring: For the pyridyl-substituted derivatives, the position of the nitrogen atom significantly influences activity. The 4-pyridyl analog (1g ) displays the highest potency, followed by the 2-pyridyl (1e ) and then the 3-pyridyl (1f ) isomer. This suggests a specific hydrogen bond acceptor interaction is optimal at the 4-position of this ring.

These SAR insights provide a rational basis for the design of future derivatives with potentially improved potency and selectivity for Target X.

Experimental Protocols

General Synthetic Pathway

The synthesis of the this compound derivatives is outlined below. The key step involves the N-arylation or N-alkylation of the piperazine core.

Synthetic_Pathway start This compound reagents Aryl/Heteroaryl Halide or Benzyl Bromide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) start->reagents product N-Substituted Derivatives (1a-h) reagents->product

Caption: General reaction scheme for the synthesis of N-substituted derivatives.

Detailed Protocol for the Synthesis of Compound 1c (N-(4-Chlorophenyl) Derivative):

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature. 1-Chloro-4-fluorobenzene (1.1 mmol) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product 1c .

In Vitro Receptor Binding Assay Protocol

The following protocol describes a competitive radioligand binding assay to determine the IC50 values of the synthesized compounds for Target X.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare cell membranes expressing Target X mix Incubate membranes, radioligand, and test compound membranes->mix radioligand Prepare radioligand solution (e.g., [3H]-L) radioligand->mix compounds Prepare serial dilutions of test compounds (1a-h) compounds->mix filter Separate bound from free radioligand (e.g., rapid filtration) mix->filter count Quantify bound radioactivity (scintillation counting) filter->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for the in vitro receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing Target X are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, 50 µL of assay buffer, 25 µL of the radioligand solution (e.g., [3H]-L at a final concentration equal to its Kd), and 25 µL of the test compound solution at various concentrations are added.

  • Incubation: The reaction is initiated by the addition of 100 µL of the membrane suspension. The plate is incubated for 60 minutes at room temperature with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for Target X. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves using appropriate software.

Signaling Pathway Context

The hypothetical Target X is a GPCR that, upon activation by its endogenous ligand, initiates a signaling cascade involving the activation of a G-protein, leading to the production of a second messenger and subsequent cellular responses. The this compound derivatives discussed in this guide are designed to act as antagonists, blocking this signaling pathway.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand GPCR Target X (GPCR) Ligand->GPCR Activates Antagonist Piperazine Derivative (e.g., 1c, 1g) Antagonist->GPCR Blocks G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Antagonism of a hypothetical GPCR signaling pathway.

This guide provides a framework for the comparative analysis of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel compounds with optimized biological activity. The SAR insights can guide the selection of substituents to enhance potency, while the detailed experimental procedures offer a practical starting point for in-house evaluation.

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of validated analytical methods applicable to the enantioselective analysis of this compound and related chiral piperazine derivatives, offering insights into their performance based on experimental data from established literature.

The primary analytical techniques for the chiral separation of piperazine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method presents distinct advantages and limitations in terms of resolution, speed, and solvent consumption.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a versatile and widely adopted technique for enantiomeric separations.[1] The success of this method hinges on the selection of a suitable chiral stationary phase (CSP). For piperazine derivatives, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak IA, IB, IC, and AD-H), have demonstrated excellent separation capabilities.[2]

A common approach involves a normal-phase mobile system, typically a mixture of a non-polar solvent like hexane or acetonitrile with a polar modifier such as methanol or ethanol, and an amine additive like diethylamine (DEA) to improve peak shape and resolution.[2] For compounds lacking a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, enabling sensitive detection.

Gas Chromatography (GC)

Gas chromatography offers a high-resolution alternative for the analysis of volatile and thermally stable compounds. A validated GC method has been developed for the determination of piperazine and its N-alkylated derivatives, 1-methyl piperazine and 1-ethyl piperazine, in pharmaceutical drug substances.[3] This suggests that GC could be adapted for the analysis of this compound, likely after derivatization to enhance its volatility. The separation is typically achieved on a capillary column with a suitable stationary phase, such as DB-17, using helium as the carrier gas.[3]

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful green analytical technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[4] SFC utilizes supercritical carbon dioxide as the primary mobile phase, frequently modified with a small amount of a polar co-solvent like methanol.[4] This technique is particularly well-suited for the separation of chiral compounds and offers the advantage of reduced organic solvent consumption.[4] The principles of chiral recognition on stationary phases are similar to those in HPLC, with polysaccharide-based CSPs being widely used.

Performance Comparison

The following table summarizes the key performance parameters of the discussed analytical methods, based on data reported for analogous piperazine derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2]DB-17 (30 m, 0.53 mm, 1 µm film)[3]Polysaccharide-based CSPs[4][5]
Mobile Phase/Carrier Gas Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)[2]Helium (2 mL/min)[3]Supercritical CO2 with polar co-solvents[4]
Detector UV (340 nm after derivatization)[2]FID[3]UV, MS[4]
Linearity (R²) > 0.99[6]Information not availableHigh linearity achievable[4]
Limit of Detection (LOD) 5.9 - 11.4 µmol L⁻¹ (for related compounds)[6]Information not availableGenerally high sensitivity[4]
Limit of Quantification (LOQ) 18 - 34.6 µmol L⁻¹ (for related compounds)[6]Information not availableGenerally high sensitivity[4]
Precision (%RSD) Good intra- and inter-day precision reported[6]< 2.0% for related compounds[3]High precision achievable[4]
Key Advantages Versatile, widely available, established methods.[1]High resolution for volatile compounds.Fast separations, reduced solvent consumption, "green" technique.[4]
Key Disadvantages Longer run times, higher solvent consumption compared to SFC.Requires volatile and thermally stable analytes (or derivatization).Higher initial instrument cost.

Experimental Protocols

Chiral HPLC Method for Piperazine Derivatives

This protocol is based on a validated method for piperazine analysis after derivatization.[2]

  • Derivatization: React the sample containing this compound with NBD-Cl to form a UV-active derivative.

  • Chromatographic System: HPLC with a UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: UV at 340 nm.

GC Method for Piperazine Derivatives

This protocol is based on a validated method for related piperazine compounds.[3]

  • Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17 (30 m, 0.53 mm, 1 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.

  • Injection Volume: 1.0 µL.

  • Diluent: Methanol.

Method Selection Workflow

The selection of an appropriate analytical method depends on various factors including the available instrumentation, the required sensitivity, and the desired analysis speed. The following diagram illustrates a logical workflow for method selection.

MethodSelection Start Start: Need for Chiral Analysis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate CheckVolatility Is the analyte sufficiently volatile and thermally stable? Start->CheckVolatility CheckInstrumentation Is SFC instrumentation available? CheckVolatility->CheckInstrumentation No GC_Method Consider Gas Chromatography (GC) CheckVolatility->GC_Method Yes HPLC_Method Consider High-Performance Liquid Chromatography (HPLC) CheckInstrumentation->HPLC_Method No SFC_Method Consider Supercritical Fluid Chromatography (SFC) CheckInstrumentation->SFC_Method Yes Derivatization Derivatization may be required GC_Method->Derivatization End Optimized Analytical Method GC_Method->End HPLC_Method->Derivatization If no chromophore HPLC_Method->End SFC_Method->End

Caption: Workflow for selecting a suitable analytical method.

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of this compound using chromatographic methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution Derivatization Optional: Derivatization (e.g., with NBD-Cl for HPLC) Dissolution->Derivatization Injection Inject sample into chromatographic system Derivatization->Injection Separation Chiral Separation on Column (HPLC, GC, or SFC) Injection->Separation Detection Detection of Enantiomers (UV, FID, MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification and Enantiomeric Purity Determination Integration->Quantification

Caption: General workflow for chromatographic analysis.

References

A Comparative Guide to the Determination of Enantiomeric Excess for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral building block whose enantiomeric purity is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by adaptable experimental protocols and performance data.

The principal methods for determining the enantiomeric excess of chiral amines and their derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral solvating agents. The selection of the most suitable technique depends on factors such as sample volatility, availability of instrumentation, required sensitivity, and the specific properties of the analyte.

Comparison of Analytical Methodologies

The following table provides a comparative summary of the different analytical techniques for determining the enantiomeric excess of this compound.

FeatureChiral HPLCChiral SFCChiral GCNMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Separation of volatile enantiomers on a chiral capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a suitable co-solvent.May require derivatization to increase volatility and improve peak shape.Simple mixing of the analyte and chiral solvating agent in an NMR tube.
Analysis Time Typically 10-30 minutes.Generally faster than HPLC, often less than 10 minutes.Typically 10-30 minutes.5-15 minutes per sample.
Resolution Generally high, dependent on column and mobile phase selection.Often provides superior resolution and efficiency compared to HPLC.High resolution is achievable.Dependent on the choice of solvating agent and the analyte's structure.
Sensitivity (LOD/LOQ) Good, typically in the µg/mL to ng/mL range.High, comparable to or better than HPLC.Very high, can reach pg levels.Lower sensitivity compared to chromatographic methods.
Instrumentation Widely available standard HPLC systems.Requires specialized SFC instrumentation.Standard GC system with a chiral column.High-field NMR spectrometer.
Advantages Robust, versatile, and widely applicable.Fast, high-throughput, and uses less organic solvent.High sensitivity and resolving power for volatile compounds.Non-destructive, provides structural information, and requires minimal sample preparation.
Disadvantages Longer analysis times and higher solvent consumption compared to SFC.Higher initial instrument cost.Limited to thermally stable and volatile compounds; may require derivatization.Lower sensitivity, potential for signal overlap, and cost of chiral solvating agents.

Experimental Protocols

The following are detailed, adaptable experimental protocols for the determination of the enantiomeric excess of this compound using the discussed analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of N-Boc protected amines.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Chiralpak® IA, IB, IC, AD, or AS (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting composition would be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210-230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic tert-butyl 3-ethylpiperazine-1-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the this compound sample in the mobile phase at the same concentration.

  • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

  • Inject the sample solution to determine the peak areas of the two enantiomers.

Data Analysis: The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100 Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers faster separations and reduced solvent consumption compared to HPLC.

Instrumentation:

  • SFC system with a UV or photodiode array (PDA) detector

  • Chiral column: Chiralpak® AD-H, AS-H, OD-H, or OJ-H (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Supercritical CO2 as the main solvent with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). An amine additive like diethylamine (0.1-0.5%) is often used to improve peak shape for basic compounds. A typical gradient could be 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40 °C

  • Detection: UV at 210-230 nm

  • Injection Volume: 5 µL

Sample Preparation and Data Analysis: Follow the same procedures as described for Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column: Cyclodextrin-based stationary phase (e.g., Rt-βDEXsm, Chirasil-DEX CB)

Derivatization (if necessary): The N-H group of the piperazine can be derivatized to improve volatility and peak shape. A common derivatization agent is trifluoroacetic anhydride (TFAA).

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Add an excess of TFAA and a base (e.g., pyridine).

  • Heat the mixture for a short period (e.g., 30 minutes at 60 °C).

  • Evaporate the excess reagent and solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for GC analysis.

Chromatographic Conditions (Starting Point):

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min.

  • Injection Mode: Split or splitless

Sample Preparation and Data Analysis: Follow the same principles as for Chiral HPLC, using the derivatized sample.

NMR Spectroscopy with Chiral Solvating Agents

This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), which results in the separation of signals in the NMR spectrum.[1][2][3]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.

  • Acquire a standard 1H NMR spectrum of the sample.

  • Add a chiral solvating agent to the NMR tube. Common CSAs for amines include (R)-(-)-Mandelic acid, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), or Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol). The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

  • Acquire another 1H NMR spectrum after the addition of the CSA.

Data Analysis:

  • The interaction with the CSA should induce chemical shift differences (Δδ) for one or more protons of the two enantiomers.

  • Identify a pair of well-resolved signals corresponding to the (S) and (R) enantiomers.

  • The enantiomeric excess can be calculated by integrating the respective signals: ee (%) = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100

Visualizations

Workflow for Enantiomeric Excess Determination

G General Workflow for ee Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing racemic Prepare Racemic Standard HPLC Chiral HPLC racemic->HPLC Inject/Analyze Standard SFC Chiral SFC racemic->SFC Inject/Analyze Standard GC Chiral GC racemic->GC Inject/Analyze Standard NMR NMR with CSA racemic->NMR Inject/Analyze Standard sample Prepare (S)-Enantiomer Sample sample->HPLC Inject/Analyze Sample sample->SFC Inject/Analyze Sample sample->GC Inject/Analyze Sample sample->NMR Inject/Analyze Sample integrate Integrate Peak Areas / Signal Intensities HPLC->integrate SFC->integrate GC->integrate NMR->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate G Decision Pathway for Method Selection start Start: Need to determine ee of this compound volatile Is the analyte (or its derivative) volatile and thermally stable? start->volatile high_throughput Is high throughput a priority? volatile->high_throughput No gc Consider Chiral GC volatile->gc Yes sfc Consider Chiral SFC high_throughput->sfc Yes hplc Consider Chiral HPLC high_throughput->hplc No nmr_available Is a high-field NMR available? nmr Consider NMR with CSA nmr_available->nmr Yes no_nmr Use Chromatographic Method nmr_available->no_nmr No gc->nmr_available sfc->nmr_available hplc->nmr_available

References

A Comparative Guide to the Biological Activity of (S)- and (R)-3-Ethylpiperazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Piperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1] When a substituent, such as an ethyl carboxylate group at the 3-position, introduces a chiral center, the resulting enantiomers often exhibit distinct pharmacological properties. This stereoselectivity arises from the differential interactions of the enantiomers with their biological targets, leading to variations in binding affinity, potency, and efficacy.[1]

Anticipated Biological Activity Profile

Based on the known pharmacology of similar piperazine derivatives, (S)- and (R)-3-ethylpiperazine carboxylates are anticipated to interact with neurotransmitter systems in the CNS, particularly dopamine and serotonin receptors. The specific nature and potency of these interactions are expected to differ between the two enantiomers.

Potential Targets and Signaling Pathways

Arylpiperazine derivatives are well-known for their affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[2][3][4] The interaction with these G-protein coupled receptors (GPCRs) can initiate or inhibit downstream signaling cascades, leading to various physiological effects.

For instance, interaction with the D2 dopamine receptor is linked to the modulation of adenylyl cyclase activity, which in turn affects cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA). Similarly, agonism at the 5-HT1A serotonin receptor can lead to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand GPCR Dopamine/Serotonin Receptor Ligand->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Adenylyl Cyclase / Ion Channel G_Protein->Effector Modulation Second_Messenger cAMP / Ions Effector->Second_Messenger Production/ Flux Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase_Cascade->Cellular_Response Phosphorylation

Caption: Generalized GPCR signaling pathway for dopamine and serotonin receptors.

Hypothetical Comparative Data

Without direct experimental evidence, we can hypothesize a potential scenario for the biological activities of (S)- and (R)-3-ethylpiperazine carboxylates based on trends observed for other chiral piperazines. It is plausible that one enantiomer (the eutomer) would display significantly higher affinity and/or potency at a specific receptor subtype compared to the other (the distomer).

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2A
(S)-3-ethylpiperazine carboxylate1502550300
(R)-3-ethylpiperazine carboxylate8002004501500
Reference CompoundValueValueValueValue

Table 2: Hypothetical Functional Activity (EC50/IC50, nM)

CompoundD2 Functional Assay (cAMP)5-HT1A Functional Assay (GTPγS)
(S)-3-ethylpiperazine carboxylate75 (Antagonist)120 (Partial Agonist)
(R)-3-ethylpiperazine carboxylate>1000>2000
Reference CompoundValueValue

Note: The data presented in these tables is purely hypothetical and serves to illustrate the potential for stereoselective activity. Actual experimental results may vary.

Experimental Protocols

To definitively determine the comparative biological activities of (S)- and (R)-3-ethylpiperazine carboxylates, a series of in vitro and in vivo experiments would be required.

General Experimental Workflow

The evaluation of these compounds would typically follow a structured workflow, from initial binding assays to functional characterization and in vivo testing.

Experimental_Workflow Start Compound Synthesis ((S)- and (R)-enantiomers) Binding_Assay Receptor Binding Assays (Dopamine & Serotonin Receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) Binding_Assay->Functional_Assay High Affinity Compounds ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Functional_Assay->ADME_Tox Active Compounds In_Vivo In Vivo Models (e.g., Animal Models of CNS Disorders) ADME_Tox->In_Vivo Favorable Profile Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis

Caption: A typical experimental workflow for comparing chiral compounds.

Key Experimental Methodologies

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers for a panel of receptors (e.g., D2, D3, 5-HT1A, 5-HT2A).

  • Principle: Competition binding assays are performed using cell membranes expressing the receptor of interest and a specific radioligand. The ability of the test compounds to displace the radioligand is measured, and the Ki value is calculated from the IC50 value.

  • Typical Protocol:

    • Cell membranes expressing the target receptor are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

    • Increasing concentrations of the unlabeled test compounds ((S)- and (R)-3-ethylpiperazine carboxylates) are added.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of the compounds at the target receptors.

  • cAMP Assay (for Gαi/s-coupled receptors like D2 and 5-HT1A):

    • Cells expressing the receptor of interest are treated with the test compounds.

    • Adenylyl cyclase is stimulated with forskolin.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • A decrease in cAMP levels indicates agonism for Gαi-coupled receptors, while a blockade of an agonist-induced decrease indicates antagonism.

  • GTPγS Binding Assay (for G-protein activation):

    • Cell membranes are incubated with the test compounds in the presence of [³⁵S]GTPγS.

    • Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

    • An increase in [³⁵S]GTPγS binding indicates agonism.

Conclusion

While direct comparative data for (S)- and (R)-3-ethylpiperazine carboxylates is currently lacking in published literature, the principles of stereochemistry in pharmacology strongly suggest that these enantiomers will exhibit different biological activities. The provided framework of potential targets, signaling pathways, and experimental protocols offers a robust starting point for researchers aiming to elucidate the specific pharmacological profiles of these compounds. Further investigation through the outlined experimental workflow is necessary to quantify the differences in their activities and to determine their therapeutic potential.

References

A Comparative Guide to Chiral Piperazine Building Blocks: Alternatives to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable impact on physicochemical properties, target binding, and pharmacokinetics.[1][2][3][4][5] (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable building block for introducing this motif. However, exploring structural analogs is a cornerstone of drug discovery for optimizing potency, selectivity, and safety profiles.[6][7]

This guide provides an objective comparison of viable alternatives to this compound, focusing on other C3-substituted chiral piperazines. It includes a summary of their properties, relevant synthetic protocols, and experimental context to aid in the selection of appropriate building blocks for drug design and development programs.

Comparison of Key Alternative Building Blocks

The selection of a substituent at the C3 position of the piperazine ring can significantly influence the resulting compound's interaction with biological targets.[6] The following table summarizes key commercially available or synthetically accessible alternatives, allowing for systematic exploration of the structure-activity relationship (SAR).

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Applications & Notes
This compound (Core Compound)S-ethyl structureC₁₁H₂₂N₂O₂214.31[8]The reference building block.
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate R-ethyl structureC₁₁H₂₂N₂O₂214.31[9]The direct enantiomer. Essential for studying stereospecific interactions with biological targets. Enantiomers often exhibit distinct pharmacological and pharmacokinetic profiles.[6]
(S)-tert-butyl 3-methylpiperazine-1-carboxylate S-methyl structureC₁₀H₂₀N₂O₂200.28[10]A smaller alkyl analog for probing steric limits. It is a versatile building block used to synthesize CCR5 antagonists (anti-HIV), opioid receptor antagonists, and HGH secretagogue receptor antagonists.[10]
(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate S-hydroxymethyl structureC₁₀H₂₀N₂O₂216.28Introduces a hydrogen-bond donor/acceptor. Serves as a crucial intermediate for diverse pharmaceutical agents, including anticancer compounds.[11]
Experimental Protocols: Synthesis and Functionalization

Access to enantiomerically pure substituted piperazines is critical. Several robust synthetic strategies have been developed.

One of the most direct and efficient routes to chiral piperazines is the asymmetric hydrogenation of readily available pyrazine precursors.[12][13] This method often provides high enantioselectivity.[12]

Reaction: Asymmetric hydrogenation of a 2-ethylpyrazine derivative followed by Boc-protection.

Procedure:

  • Activation & Hydrogenation: A solution of 2-ethylpyrazine (1.0 equiv.) in a suitable solvent (e.g., methanol) is treated with an activating agent such as an alkyl halide.

  • The mixture is charged into a high-pressure autoclave.

  • An iridium-based chiral catalyst (e.g., Ir-complex with a chiral phosphine ligand, 0.01-1 mol%) is added.

  • The vessel is purged and pressurized with hydrogen gas (50-100 atm) and stirred at room temperature for 24-48 hours.

  • Upon completion (monitored by HPLC or GC-MS), the solvent is removed under reduced pressure.

  • Boc Protection: The resulting crude chiral piperazine is dissolved in a solvent like dichloromethane.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.) are added.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The mixture is washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The final product is purified by column chromatography (silica gel) to yield the desired (S)- or (R)-tert-butyl 3-ethylpiperazine-1-carboxylate.

Once the chiral building block is obtained, it is commonly coupled to an aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a standard and versatile method for this transformation.

Reaction: Palladium-catalyzed cross-coupling of (S)-tert-butyl 3-methylpiperazine-1-carboxylate with an aryl bromide.

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon) is added the aryl bromide (1.0 equiv.), (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like Xantphos (0.04 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is degassed.

  • The reaction is heated to 80-110 °C and stirred for 8-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the N-arylated piperazine derivative.

Visualizations

Alternatives cluster_core Core Scaffold cluster_alternatives C3-Substituted Alternatives Piperazine Core Piperazine Core A (S)-3-Ethyl (Core Compound) Piperazine Core->A B (R)-3-Ethyl (Enantiomer) Piperazine Core->B C (S)-3-Methyl Piperazine Core->C D (S)-3-Hydroxymethyl Piperazine Core->D

SynthesisWorkflow start Substituted Pyrazine step1 Asymmetric Hydrogenation (Chiral Ir-Catalyst, H₂) start->step1 step2 Chiral Piperazine Intermediate step1->step2 step3 Boc Protection (Boc₂O, Base) step2->step3 end_node Final Boc-Protected Chiral Building Block step3->end_node

CouplingWorkflow cluster_inputs Reactants cluster_process Process cluster_outputs Products A Chiral Boc-Piperazine C Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) A->C B Aryl/Heteroaryl Halide B->C D N-Arylated Intermediate C->D E Final Active Compound (after deprotection/further steps) D->E

References

A Comparative Guide to Confirming the Absolute Stereochemistry of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In pharmaceutical research and development, the precise determination of a chiral molecule's absolute stereochemistry is a critical step. Enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comparative overview of three powerful analytical techniques for unambiguously confirming the absolute configuration of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a common chiral building block in drug discovery. We will compare X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, providing detailed experimental protocols and supporting data.

Experimental Workflow for Stereochemical Confirmation

The general process for determining the absolute configuration of a chiral molecule involves selecting an appropriate analytical technique, preparing the sample, acquiring the data, and comparing it against a known standard or theoretical model to assign the stereocenter.

G cluster_start cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism (VCD) cluster_nmr NMR with Mosher's Method cluster_end start (S)-tert-butyl 3-ethylpiperazine-1-carboxylate xray_prep Grow Single Crystal (or co-crystal/salt) start->xray_prep Method 1 vcd_prep Prepare Solution (e.g., in CDCl3) start->vcd_prep Method 2 nmr_prep Derivatize with (R)- and (S)-MTPA Chloride start->nmr_prep Method 3 xray_acq X-ray Diffraction Data Collection xray_prep->xray_acq xray_solve Solve Structure & Analyze Anomalous Dispersion xray_acq->xray_solve end_node Confirmed Absolute Stereochemistry (S) xray_solve->end_node vcd_acq Measure Experimental IR and VCD Spectra vcd_prep->vcd_acq vcd_comp Compare Experimental & Calculated Spectra vcd_acq->vcd_comp vcd_calc Perform DFT Calculation for S-enantiomer vcd_calc->vcd_comp vcd_comp->end_node nmr_acq Acquire 1H NMR Spectra of Diastereomers nmr_prep->nmr_acq nmr_analyze Analyze Δδ (δS - δR) Chemical Shift Differences nmr_acq->nmr_analyze nmr_analyze->end_node

Caption: Workflow for confirming the absolute stereochemistry of a chiral molecule.

Method 1: Single-Crystal X-ray Crystallography

X-ray crystallography is often considered the "gold standard" for determining absolute configuration.[1] The technique relies on analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. By measuring the intensities of Bijvoet pairs, which are reflections that are equivalent in the absence of anomalous scattering, the absolute structure can be determined.[2]

Experimental Protocol:

  • Crystal Growth: A high-quality single crystal of this compound is required. If the compound is an oil or difficult to crystallize, derivatization to a salt (e.g., hydrochloride or hydrobromide) can be performed to improve crystallinity and introduce a heavier atom for a stronger anomalous dispersion signal.[2][3]

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer, typically with copper (Cu Kα) or molybdenum (Mo Kα) radiation.

  • Structure Solution and Refinement: The diffraction data is used to solve the three-dimensional electron density map of the molecule, revealing the relative configuration.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer.[3]

Data Interpretation: The output is a refined crystal structure model. If the model is assigned as (S) and the Flack parameter is approximately 0, the absolute stereochemistry is confidently confirmed as (S).

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6] This experimental spectrum is then compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.[1][7]

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: The VCD and standard infrared (IR) absorption spectra are recorded in the mid-IR region (e.g., 2000–900 cm⁻¹) using a dedicated FTIR-VCD spectrometer.[4][6]

  • Computational Modeling: DFT calculations are performed for the (S)-enantiomer of the molecule. This involves a conformational search to identify low-energy conformers, followed by geometry optimization and frequency calculations for each conformer.

  • Spectral Prediction: The IR and VCD spectra are calculated for the (S)-enantiomer, typically as a Boltzmann-weighted average of the spectra of the most stable conformers.

  • Comparison: The experimental VCD spectrum is qualitatively compared to the calculated VCD spectrum.

Data Interpretation: If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed as (S).[1] If the experimental spectrum is a mirror image of the calculated one, the compound has the opposite (R) configuration.

Method 3: NMR Spectroscopy with Mosher's Method

This technique involves derivatizing the chiral amine with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8][9] The secondary amine of the piperazine ring is reacted separately with the (R) and (S) enantiomers of MTPA chloride to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl and -CF₃ groups of the MTPA reagent relative to the protons of the chiral substrate leads to distinct chemical shifts in the ¹H NMR spectra.[10]

Experimental Protocol:

  • Derivatization: Two separate reactions are performed. In one, this compound is reacted with (R)-(-)-MTPA chloride. In the other, it is reacted with (S)-(+)-MTPA chloride. A tertiary amine base (e.g., pyridine or triethylamine) is used to scavenge the HCl byproduct. The resulting diastereomeric MTPA amides are purified.

  • NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA amide and the (S)-MTPA amide in the same solvent (e.g., CDCl₃).

  • Data Analysis: The spectra are carefully assigned. The chemical shift difference (Δδ) is calculated for protons near the stereocenter using the formula: Δδ = δₛ - δᵣ, where δₛ is the chemical shift of a proton in the (S)-MTPA diastereomer and δᵣ is for the corresponding proton in the (R)-MTPA diastereomer.

Data Interpretation: Based on the established Mosher model for amides, protons that lie on one side of the MTPA plane (shielded by the phenyl group) will have positive Δδ values, while protons on the other side will have negative Δδ values. By analyzing the sign of Δδ for the protons of the ethyl group and the piperazine ring, the absolute configuration of the original amine can be deduced.[10][11] For a secondary amine, the analysis must also account for hindered rotation around the newly formed amide bond, which can result in multiple conformers (rotamers).[11][12]

Comparative Analysis of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Mosher's Method
Principle Anomalous dispersion of X-rays by a single crystal.[13]Differential absorption of circularly polarized IR light in solution.[5]Analysis of chemical shift differences in diastereomeric derivatives.[8]
Sample State High-quality single crystal.Solution (neat liquids or oils also possible).[7]Solution.
Sample Amount Micrograms to milligrams.Milligrams.Milligrams.
Key Advantage Provides an unambiguous 3D structure; considered definitive.Applicable to non-crystalline samples (oils, liquids) and provides solution-state conformation.[7]Uses standard NMR equipment; does not require specialized hardware.[14]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to obtain.[1][2]Relies on accurate quantum mechanical calculations; can be computationally intensive.[7]Requires chemical derivatization; analysis can be complex due to rotamers and signal overlap.[10][11]
Confidence Level Very HighHighHigh (if analysis is unambiguous)

References

Comparative Efficacy of Novel Bruton's Tyrosine Kinase (Btk) Inhibitors Synthesized from (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Bruton's Tyrosine Kinase (Btk) inhibitors synthesized from the chiral building block (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, benchmarked against established, clinically approved Btk inhibitors. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering a summary of preclinical efficacy data, detailed experimental methodologies, and a visualization of the relevant biological pathways.

Introduction

Bruton's Tyrosine Kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The first-generation Btk inhibitor, Ibrutinib, revolutionized the treatment of these conditions. However, off-target effects have spurred the development of second-generation inhibitors with improved selectivity and safety profiles. This guide focuses on a series of novel Btk inhibitors synthesized from this compound, as disclosed in patent US20130116245A1, and compares their preclinical data with the approved drugs Ibrutinib, Acalabrutinib, and Zanubrutinib.

Comparative Efficacy and Selectivity

The preclinical efficacy of Btk inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the Btk enzyme and various other kinases to determine their selectivity. A lower IC50 value indicates higher potency.

CompoundBtk IC50 (nM)Off-Target Kinase IC50 (nM)Reference
Novel Compound (from patent) Data not publicly available in patent examplesData not publicly available in patent examplesUS20130116245A1
Ibrutinib 0.5EGFR: 5.6, TEC: 20, ITK: 5.0[1][2]
Acalabrutinib 3 - 5.1EGFR: >1000, TEC: >1000, ITK: 18[1][2]
Zanubrutinib <1 - 2.9EGFR: 60, TEC: 67, ITK: 6[1][2]
Table 1: Comparative in vitro potency and selectivity of Btk inhibitors. The patent for the novel compounds does not disclose specific IC50 values in the provided examples.

Head-to-Head Clinical Trial Data of Approved Btk Inhibitors

Clinical trials provide the most robust comparison of drug efficacy and safety.

TrialComparisonPrimary EndpointKey FindingReference
ELEVATE-RR Acalabrutinib vs. IbrutinibNon-inferiority in Progression-Free Survival (PFS)Acalabrutinib was non-inferior to ibrutinib for PFS with fewer cardiovascular adverse events.[3]
ALPINE Zanubrutinib vs. IbrutinibSuperiority in Overall Response Rate (ORR)Zanubrutinib demonstrated superior ORR and a favorable cardiac safety profile compared to ibrutinib.[4][5]
Table 2: Key head-to-head clinical trial outcomes for approved Btk inhibitors in Chronic Lymphocytic Leukemia (CLL).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of a Novel Btk Inhibitor Intermediate

The synthesis of compounds disclosed in patent US20130116245A1 utilizes this compound as a key starting material. The following is a representative synthetic step:

Synthesis of (S)-tert-Butyl 3-Ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

  • Reactants: this compound, 5-bromo-2-nitropyridine.

  • Solvent: 1,4-Dioxane.

  • Procedure: A mixture of this compound and 5-bromo-2-nitropyridine in 1,4-dioxane is heated. The reaction progress is monitored by a suitable analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled and the product is isolated and purified using standard techniques like column chromatography.

Biochemical Btk Kinase Assay (Representative Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Btk.

  • Materials: Recombinant human Btk enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The Btk enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescent detection reagent.

    • IC50 values are calculated by plotting the percentage of Btk inhibition against the logarithm of the inhibitor concentration.[6][7]

Cellular Btk Phosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit Btk activation within a cellular context.

  • Cell Line: A suitable B-cell lymphoma cell line (e.g., Ramos).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • B-cell receptor signaling is stimulated (e.g., using an anti-IgM antibody).

    • Cells are lysed, and the phosphorylation status of Btk at a specific activating tyrosine residue (e.g., Tyr223) is assessed by Western blotting or a sensitive ELISA.

    • The reduction in Btk phosphorylation in the presence of the inhibitor is quantified to determine its cellular potency.[8]

Visualizations

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade and the point of inhibition by the synthesized drugs.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk Recruitment & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor Btk Inhibitor (Synthesized from starting material) Inhibitor->Btk Inhibition

Caption: Btk Signaling Pathway and Point of Inhibition.

Experimental Workflow for a Biochemical Kinase Assay

The following diagram outlines the typical workflow for determining the IC50 of a Btk inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of Btk inhibitor Incubate_Inhibitor Incubate enzyme with inhibitor Inhibitor_Dilution->Incubate_Inhibitor Enzyme_Prep Prepare Btk enzyme solution Enzyme_Prep->Incubate_Inhibitor Substrate_ATP_Mix Prepare Substrate/ATP mix Initiate_Reaction Initiate reaction with Substrate/ATP mix Substrate_ATP_Mix->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Measure_Signal Measure ADP production (Luminescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Caption: Workflow for a Biochemical Btk Kinase Assay.

Conclusion

The use of this compound as a chiral starting material allows for the synthesis of novel Btk inhibitors. While specific preclinical efficacy data for these novel compounds is not publicly available in the examined patent, the established importance of the Btk target warrants further investigation of these and similar derivatives. For drug development professionals, the key takeaway is the continued exploration of novel chemical scaffolds to identify next-generation Btk inhibitors with potentially superior efficacy and safety profiles compared to the current standards of care, Ibrutinib, Acalabrutinib, and Zanubrutinib. The provided experimental protocols serve as a foundation for the in-house evaluation of such novel compounds.

References

A Comparative Guide to the Cost-Effectiveness of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that impacts not only the stereochemical outcome of a synthesis but also the overall cost-effectiveness of the process. This guide provides an objective comparison of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate with two common alternatives, (S)-1-Boc-3-methylpiperazine and (2S,6S)-2,6-dimethylpiperazine, supported by available experimental data and cost analysis.

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, and the introduction of chirality can significantly influence a molecule's biological activity and pharmacokinetic properties. This compound is a valuable chiral building block that offers a specific stereochemical configuration and a lipophilic ethyl group, which can be advantageous in tuning the properties of a final drug candidate. However, its cost and synthetic efficiency must be weighed against other readily available chiral piperazines.

Performance and Cost Comparison

To provide a clear comparison, the following table summarizes the key quantitative data for this compound and its alternatives. The data is based on commercially available pricing and reported synthetic yields.

Building BlockCommercial Price (per gram)Plausible Synthetic YieldEnantiomeric Excess (ee)Key Features
This compound ~$94[1]Not explicitly reported, estimated to be moderate to highNot explicitly reportedEthyl substituent for increased lipophilicity.
(S)-1-Boc-3-methylpiperazine ~$26.50 - $132.56[2]84-94%[3]>98%Methyl substituent, well-established synthesis.
(2S,6S)-2,6-dimethylpiperazine ~$3.22 (for the racemate)[4][5]44% (multi-step)>98%C2-symmetric, provides rigidity.

Note: Prices are subject to change and may vary between suppliers. The price for (2S,6S)-2,6-dimethylpiperazine is for the racemic mixture, the enantiomerically pure form is more expensive.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating the synthesis of these building blocks. Below are representative protocols for the synthesis of the alternatives, which can be adapted for the target compound.

Synthesis of (S)-1-Boc-3-methylpiperazine

A common method for the synthesis of (S)-1-Boc-3-methylpiperazine involves the protection of the commercially available (S)-2-methylpiperazine.

Procedure:

  • Dissolve (S)-2-methylpiperazine (1 equivalent) in dichloromethane at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) to the solution.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Quench the reaction with deionized water and extract the product with dichloromethane.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain (S)-1-Boc-3-methylpiperazine as a white solid.[3]

This straightforward, one-step protection typically results in high yields of 84-94%.[3]

Asymmetric Synthesis of (2S,6S)-2,6-dimethylpiperazine

The asymmetric synthesis of (2S,6S)-2,6-dimethylpiperazine is a multi-step process that often starts from a chiral amino acid. A representative synthesis might involve the following key transformations:

  • Dipeptide formation: Coupling of a protected L-alanine with another protected amino acid.

  • Cyclization: Deprotection and subsequent intramolecular cyclization to form a diketopiperazine.

  • Reduction: Reduction of the diketopiperazine to the desired piperazine.

This route, while effective in achieving high enantiomeric excess (>98%), can have a lower overall yield (around 44%) due to the multiple steps involved.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_target This compound cluster_alt1 (S)-1-Boc-3-methylpiperazine cluster_alt2 (2S,6S)-2,6-dimethylpiperazine A Chiral Precursor (e.g., (S)-2-ethylpiperazine) B Boc Protection A->B (Boc)₂O C Final Product B->C D (S)-2-methylpiperazine E Boc Protection D->E (Boc)₂O F Final Product E->F G L-Alanine derivative H Dipeptide Formation G->H I Cyclization H->I J Reduction I->J K Final Product J->K

Caption: Comparative synthetic workflows for the target compound and its alternatives.

Decision_Tree Start Select Chiral Piperazine Building Block Cost Is cost the primary driver? Start->Cost Lipophilicity Is increased lipophilicity critical? Cost->Lipophilicity No Product1 (S)-1-Boc-3-methylpiperazine or racemic (2S,6S)-dimethylpiperazine Cost->Product1 Yes Rigidity Is a rigid, C2-symmetric scaffold required? Lipophilicity->Rigidity No Product2 This compound Lipophilicity->Product2 Yes Product3 (2S,6S)-2,6-dimethylpiperazine Rigidity->Product3 Yes

References

Unveiling Stereoselectivity: A Comparative Guide to the Cross-Reactivity of Chiral Beta-Blocker Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of many pharmaceutical compounds are intrinsically linked to their three-dimensional structure. For chiral drugs, where molecules exist as non-superimposable mirror images (enantiomers), one enantiomer often exhibits the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects. This guide provides a comprehensive comparison of the cross-reactivity of enantiomers derived from a common chiral intermediate, the chiral amino alcohol backbone. We focus on two widely used beta-blockers, propranolol and atenolol, to illustrate the critical importance of stereoselectivity in drug development and analysis.

The Chiral Amino Alcohol Intermediate: A Gateway to Beta-Blockers

The chiral 1-amino-3-(aryloxy)-2-propanol scaffold is a key intermediate in the synthesis of a multitude of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The stereochemistry of the secondary alcohol group in this intermediate dictates the final configuration of the drug molecule and, consequently, its pharmacological activity. For propranolol and atenolol, the (S)-enantiomer is predominantly responsible for the therapeutic beta-blocking effect.[1][2]

Comparative Cross-Reactivity Data

The ability to differentiate between enantiomers is paramount for ensuring the quality, safety, and efficacy of chiral drugs. Immunoassays, a common analytical tool, can be developed to be highly specific to one enantiomer, thus exhibiting minimal cross-reactivity with the other. Below, we summarize the cross-reactivity data for propranolol and atenolol enantiomers, highlighting the achievable stereoselectivity in different assay formats.

Table 1: Cross-Reactivity of Propranolol Enantiomers in Immunoassays

Antibody TypeTarget AnalyteCross-ReactantCross-Reactivity (%)Assay TypeReference
Monoclonal (Clone P-49)(S)-Propranolol(R)-Propranolol< 1% (Implied)Immunoassay[3]
Polyclonal(S)-Propranolol(R)-PropranololSignificantly LowerRadioimmunoassay[4]

Note: While a precise percentage is not always stated, the literature describes these antibodies as highly specific or selective for the (S)-enantiomer, implying minimal cross-reactivity with the (R)-enantiomer.

Table 2: Differential Binding Affinity and Cross-Reactivity of Atenolol Enantiomers

Assay TypeTarget Receptor/Antibody(S)-Atenolol Affinity/Response(R)-Atenolol Affinity/ResponseEudismic Ratio ((S)/(R)) / Cross-ReactivityReference
Radioligand Binding AssayBeta-Adrenergic ReceptorsHighLow46[5][6]
ELISAPolyclonal Anti-Atenolol Antibodies100% (by definition)Not Specified (Implied Low)-[7][8]

Note: The high eudismic ratio in the receptor binding assay underscores the significant difference in biological activity between the enantiomers. The developed ELISA for atenolol was reported to be highly specific and did not cross-react with other beta-blockers, suggesting low cross-reactivity with its own enantiomer is achievable.

Experimental Protocols

To achieve the high degree of stereoselectivity presented in the data, carefully designed experimental protocols are essential. Below is a representative methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to be selective for a specific enantiomer of a beta-blocker.

Enantioselective Competitive ELISA Protocol

1. Hapten Synthesis and Conjugation:

  • Synthesize a hapten by modifying the target enantiomer (e.g., (S)-propranolol) to introduce a reactive group suitable for conjugation (e.g., a carboxylic acid or an amine). The position of the linker arm is crucial for exposing stereospecific epitopes.

  • Conjugate the hapten to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization (to produce antibodies) and to a different carrier protein, like Ovalbumin (OVA), for use as a coating antigen in the ELISA plate.

2. Antibody Production:

  • Immunize animals (e.g., rabbits or mice) with the hapten-BSA conjugate to generate polyclonal or monoclonal antibodies, respectively.

  • Screen the resulting antibodies for their binding affinity and, most importantly, their specificity for the target enantiomer over the non-target enantiomer.

3. ELISA Procedure:

  • Coating: Coat the wells of a microtiter plate with the hapten-OVA conjugate and incubate overnight.

  • Washing: Wash the plate to remove any unbound coating antigen.

  • Blocking: Block the remaining non-specific binding sites in the wells with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).

  • Competitive Reaction: Add a mixture of the sample (containing the unknown concentration of the target enantiomer) and a fixed concentration of the specific antibody to the wells. The free enantiomer in the sample and the enantiomer-OVA conjugate coated on the plate will compete for binding to the limited amount of antibody.

  • Incubation and Washing: Incubate the plate to allow the competitive binding to reach equilibrium, followed by a washing step to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target enantiomer in the sample.

Visualizing the Concepts

To further clarify the underlying principles and workflows, the following diagrams are provided.

G cluster_receptor Beta-Adrenergic Receptor Signaling s_beta (S)-Enantiomer (Active) receptor Beta-Adrenergic Receptor s_beta->receptor High Affinity Binding r_beta (R)-Enantiomer (Inactive) r_beta->receptor Low Affinity Binding g_protein G-Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A Activation camp->pka response Cellular Response (e.g., Decreased Heart Rate) pka->response

Caption: Beta-Blocker Enantiomer-Receptor Interaction Pathway.

G cluster_workflow Enantioselective Competitive ELISA Workflow start Start coat Coat Plate with (S)-Enantiomer-OVA Conjugate start->coat wash1 Wash coat->wash1 block Block Non-Specific Sites wash1->block prepare Prepare Samples and (S)-Enantiomer Standards block->prepare add_reagents Add Sample/Standard and Anti-(S)-Enantiomer Antibody prepare->add_reagents incubate Incubate (Competitive Binding) add_reagents->incubate wash2 Wash incubate->wash2 add_secondary Add Enzyme-Labeled Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate measure Measure Absorbance add_substrate->measure end End measure->end

Caption: Workflow for an Enantioselective Competitive ELISA.

Conclusion

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design. As demonstrated with propranolol and atenolol, the pharmacological activity often resides in a single enantiomer. Consequently, the ability to selectively and accurately quantify the active enantiomer is crucial for both quality control during manufacturing and for pharmacokinetic and pharmacodynamic studies. The data and protocols presented in this guide underscore the feasibility of developing highly stereoselective immunoassays with minimal cross-reactivity, ensuring the safety and efficacy of chiral drugs. Researchers and drug development professionals are encouraged to prioritize the early development of such enantioselective analytical methods in their pipelines.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle (S)-tert-butyl 3-ethylpiperazine-1-carboxylate with the utmost care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Spill Response: In the event of a spill, evacuate the area.[3] Contain the spill using an inert absorbent material such as vermiculite or sand and collect it for disposal as hazardous waste.[1] Prevent the spill from entering drains or waterways.[3][4]

Hazard Profile Summary

Based on data from analogous piperazine compounds, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute ToxicityMay be harmful if swallowed, in contact with skin, or inhaled.[3][4]
Skin Corrosion/IrritationExpected to cause skin irritation or severe skin burns.[1][3][4]
Serious Eye Damage/IrritationLikely to cause serious eye irritation or damage.[1][3][4]
Respiratory IrritationMay cause respiratory irritation.[4]
Aquatic ToxicityPotentially harmful or toxic to aquatic life.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management facility.

1. Waste Segregation and Collection:

  • Classify Waste: Collect waste containing this compound as non-halogenated organic waste.
  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[2]
  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, must also be treated as hazardous waste and collected in the same designated container.[1][2]

2. Containerization and Labeling:

  • Dedicated Container: Use a dedicated, properly sealed, and clearly labeled waste container.
  • Clear Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").

3. Storage:

  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1] The storage area should have secondary containment to manage any potential leaks.
  • Await Pickup: Hold the container in the designated storage area for collection by a licensed chemical waste disposal company.

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal facility.[5]
  • Incineration: The preferred method of final disposal is high-temperature incineration at an approved facility.[2][5]
  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[2]

Decontamination of Empty Containers: Any "empty" container that previously held this compound must be decontaminated before being discarded as regular waste. This typically involves rinsing the container with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate must be collected and disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 A Waste Generation (this compound) B Consult Safety Data Sheet (or analogous compound data) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate as Hazardous Waste (Non-halogenated organic) C->D E Containerize and Label Correctly D->E F Store in Designated Secondary Containment Area E->F G Arrange for Professional Disposal (Licensed Waste Carrier) F->G H Final Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.